molecular formula C15H14N2OS B5760631 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline

4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline

Cat. No.: B5760631
M. Wt: 270.4 g/mol
InChI Key: VRRXFBYQWMLHGE-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline is a synthetic organic compound with the molecular formula C15H14N2OS and a molecular weight of 270.35 g/mol . It belongs to the benzothiazole class of compounds, which are recognized in medicinal chemistry as privileged structures with a wide spectrum of biological activities . Researchers value this scaffold for its potential in developing new therapeutic agents, particularly in areas of high unmet need such as antimicrobial and anticancer research, given its ability to exhibit activities against various strains of bacteria and fungi . The specific molecular architecture of this compound, featuring a benzothiazole core linked via a methoxy bridge to a 2-methylaniline group, may be of interest in the design of small-molecule chaperones for targets like transthyretin, a protein studied in the context of Alzheimer's disease . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-10-8-11(6-7-12(10)16)18-9-15-17-13-4-2-3-5-14(13)19-15/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRXFBYQWMLHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321855
Record name 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

197364-75-3
Record name 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical Architecture and Synthesis of 4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline: A Critical Building Block for Dual FLAP/sEH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of anti-inflammatory drug discovery, targeting the arachidonic acid (AA) cascade has historically been fraught with challenges, primarily due to the "shunt effect"—where inhibiting one enzymatic pathway redirects AA into another, often exacerbating inflammation. The compound 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline has emerged as a highly specialized, critical pharmacophore intermediate designed to solve this problem.

This specific aniline derivative is the foundational building block for Diflapolin , the first-in-class dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH). By acting as the central structural hub, this compound enables the synthesis of urea derivatives that simultaneously block pro-inflammatory leukotriene synthesis while preserving anti-inflammatory epoxyeicosatrienoic acids (EETs). This whitepaper deconstructs the structural rationale, provides a self-validating synthetic protocol, and outlines the structure-activity relationship (SAR) data that makes this molecule indispensable for modern lipidomic pharmacology.

Structural Deconstruction & Pharmacophore Rationale

The molecular architecture of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline is not arbitrary; every functional group serves a distinct stereoelectronic purpose in the final drug molecule.

  • The Aniline Core & The 2-Methyl Effect: The primary amine serves as the attachment point for forming the urea linkage in the final active pharmaceutical ingredient (API). Crucially, the methyl group at the 2-position (ortho to the amine) acts as a conformational lock. When converted to a urea derivative, this steric bulk forces the molecule into a specific dihedral angle, ensuring optimal insertion into the hydrophobic binding pocket of FLAP. Moving this methyl group to the 3-position results in a catastrophic loss of FLAP affinity.

  • The Ether Linkage: The -O-CH2- linker provides essential rotational flexibility. It allows the bulky benzothiazole tail to adopt a bioactive conformation that mimics the natural polyunsaturated tail of arachidonic acid.

  • The 1,3-Benzothiazole System: This bicyclic heteroaromatic ring provides high lipophilicity (LogP enhancement) and facilitates critical

    
     stacking interactions within the target enzyme's active site.
    

Synthetic Methodology: A Self-Validating Protocol

As an application scientist, I emphasize that successful synthesis of this compound requires anticipating and mitigating two major failure modes: competitive C-alkylation during the etherification step, and catalyst poisoning during the nitro reduction step. The following protocol is engineered to bypass these pitfalls.

Step 1: O-Alkylation via Finkelstein Catalysis

The synthesis begins with the coupling of 3-methyl-4-nitrophenol and 2-(chloromethyl)-1,3-benzothiazole.

  • Preparation: Charge a flame-dried round-bottom flask with 3-methyl-4-nitrophenol (1.0 eq) and anhydrous acetone (0.2 M).

  • Base Addition: Add Cesium Carbonate (

    
    , 1.5 eq) and Sodium Carbonate (
    
    
    
    , 1.0 eq).
    • Causality Check: Why

      
      ? The large ionic radius of the cesium cation creates a "naked" and highly reactive phenoxide anion (the Cesium Effect). This strictly drives chemoselective O-alkylation, preventing unwanted C-alkylation on the aromatic ring.
      
  • Catalysis: Add a catalytic amount of Potassium Iodide (KI, 0.1 eq).

    • Causality Check: KI initiates a Finkelstein reaction, converting the relatively stable alkyl chloride into a highly reactive alkyl iodide in situ, significantly lowering the activation energy for the

      
       displacement.
      
  • Coupling: Dropwise add 2-(chloromethyl)-1,3-benzothiazole (1.1 eq). Reflux the mixture for 12 hours.

  • Workup: Cool, filter the inorganic salts, concentrate under reduced pressure, and purify via flash chromatography to yield 4-(1,3-benzothiazol-2-ylmethoxy)-2-methyl-1-nitrobenzene.

Step 2: Chemoselective Catalytic Reduction

The nitro intermediate must be reduced to the target aniline.

  • Preparation: Dissolve the nitro intermediate in degassed methanol (0.1 M).

  • Catalyst Selection: Add a slurry of Raney Nickel (approx. 10% w/w).

    • Causality Check: Standard protocols often default to Palladium on Carbon (Pd/C) for nitro reductions. However, the 1,3-benzothiazole ring contains a sulfur atom—a potent Lewis base that will rapidly coordinate with and irreversibly poison palladium catalysts, stalling the reaction. Raney Nickel is highly resistant to sulfur poisoning, ensuring complete and rapid reduction.

  • Reduction: Purge the vessel with

    
     gas and stir vigorously at room temperature under a hydrogen balloon for 4 hours.
    
  • Isolation: Filter the mixture through a pad of Celite (do not let the Raney Ni dry out, as it is pyrophoric), and concentrate the filtrate to yield the pure 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline .

Synthesis A 3-Methyl-4-nitrophenol + 2-(Chloromethyl)benzothiazole B Alkylation (SN2) Cs2CO3, KI, Acetone, Reflux A->B C 4-(Benzothiazol-2-ylmethoxy)- 2-methyl-1-nitrobenzene B->C D Catalytic Reduction H2, Raney Ni, MeOH C->D E 4-(1,3-Benzothiazol-2-ylmethoxy)- 2-methylaniline D->E

Fig 1: Step-by-step synthesis workflow of the target aniline derivative.

Application in Drug Discovery: The Diflapolin Paradigm

Once synthesized, 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline is reacted with 3,4-dichlorophenyl isocyanate to yield Diflapolin . This compound has revolutionized preclinical inflammation models by acting as a dual inhibitor [1].

In standard inflammatory cascades, inhibiting only the 5-LOX/FLAP pathway often shunts arachidonic acid into the CYP450 pathway. While CYP450 generates beneficial, anti-inflammatory EETs, these are rapidly degraded by sEH into inactive diols (DiHETrEs). Diflapolin solves this by simultaneously blocking FLAP (halting pro-inflammatory leukotriene production) and inhibiting sEH (preserving the anti-inflammatory EETs) [2].

Pathway AA Arachidonic Acid FLAP FLAP / 5-LOX AA->FLAP CYP CYP450 AA->CYP LTs Pro-inflammatory LTs FLAP->LTs EETs Anti-inflammatory EETs CYP->EETs sEH sEH Enzyme EETs->sEH Diols Inactive Diols sEH->Diols Diflapolin Diflapolin (Aniline-Derived) Diflapolin->FLAP Diflapolin->sEH

Fig 2: Dual modulation of the arachidonic acid cascade by the aniline-derived inhibitor.

Quantitative SAR Data

The necessity of the exact chemical structure of our target aniline—specifically the placement of the methyl group—is validated by the biological assay data of its resulting urea derivatives. As shown below, altering the aniline core drastically impacts target affinity [1].

Compound DerivativeSubunit III (Aniline Core Modification)FLAP IC₅₀ (nM)sEH IC₅₀ (nM)Pharmacological Impact
Diflapolin (Target-Derived) 2-Methyl 30 20 Optimal dual inhibition; high in vivo efficacy.
3-Methyl Isomer 3-Methyl> 1000~ 40Severe steric clash in FLAP binding pocket; loss of dual activity.
Des-methyl Analog Hydrogen (Unsubstituted)~ 150~ 30Moderate activity; suboptimal conformational lock.

The data confirms that the 2-methyl substitution on the aniline ring is a non-negotiable structural requirement for potent FLAP inhibition, cementing 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline as a premier building block in modern medicinal chemistry.

References

  • Title: Synthesis, Biological Evaluation and Structure–Activity Relationships of Diflapolin Analogues as Dual sEH/FLAP Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Pharmacological profile and efficiency in vivo of diflapolin, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

Benzothiazole-Substituted Anilines: A Technical Guide to Therapeutic Potency and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of benzothiazole-substituted anilines, focusing on their medicinal chemistry, mechanism of action, and experimental validation.

Executive Summary

The fusion of a benzothiazole scaffold with a substituted aniline moiety creates a pharmacophore with exceptional versatility.[1] These hybrids—often linked via an amino (


) or imine (

) bridge—exhibit dual-targeting capabilities, most notably as EGFR tyrosine kinase inhibitors and tubulin polymerization inhibitors . This guide dissects the structural logic, synthetic pathways, and validation protocols required to develop these compounds as next-generation antineoplastic agents.[2]

Chemical Architecture & Structure-Activity Relationship (SAR)

The therapeutic efficacy of benzothiazole-anilines hinges on the electronic and steric environment of two key domains: the Benzothiazole Core (Domain A) and the Aniline Ring (Domain B) .

The Pharmacophore Logic
  • Domain A (Benzothiazole): Acts as a bioisostere for the purine ring of ATP, allowing the molecule to anchor into the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).[3]

  • Domain B (Aniline): Provides the "tail" that extends into the hydrophobic pocket. Substitution patterns here dictate selectivity and potency.

  • Linker (

    
    ):  A hydrogen bond donor crucial for interaction with the hinge region of the target protein (e.g., Met793 in EGFR).
    
SAR Visualization

The following diagram illustrates the critical substitution zones derived from recent high-potency analogs.

SAR_Logic Core Benzothiazole-Aniline Scaffold Pos6 Pos-6 (Benzothiazole) EWG (F, NO2, Cl) Increases metabolic stability & Lipophilicity Core->Pos6 Modulates Electronic Density Linker Linker (NH/N=CH) H-Bond Donor Critical for Hinge Binding Core->Linker Connects Domains Para Para-Position (Aniline) Bulky/Hydrophobic Groups (e.g., OMe, Morpholine) Enhances Tubulin Affinity Core->Para Target: Tubulin Colchicine Site Meta Meta-Position (Aniline) Halogens (Cl, F) Improves Kinase Selectivity Core->Meta Target: EGFR Hydrophobic Pocket

Figure 1: Strategic substitution points on the benzothiazole-aniline scaffold. Electron-withdrawing groups (EWG) on the benzothiazole ring generally enhance metabolic stability, while the aniline substitution pattern dictates the primary biological target.

Mechanistic Pharmacology

These compounds often function as dual inhibitors , attacking cancer cells on two fronts:

  • Signal Transduction Blockade: Competitive inhibition of ATP binding at the EGFR kinase domain, arresting downstream survival signaling (PI3K/Akt, MAPK).

  • Cytoskeletal Disruption: Binding to the colchicine-site of tubulin, preventing microtubule assembly during mitosis (G2/M arrest).

Dual-Targeting Pathway

Mechanism Drug Benzothiazole-Aniline Hybrid EGFR EGFR Kinase Domain (ATP Pocket) Drug->EGFR Competitive Binding Tubulin Free Tubulin Dimers (Colchicine Site) Drug->Tubulin High Affinity Binding Phos Inhibition of Autophosphorylation EGFR->Phos Signal Blockade of PI3K/Akt & MAPK Phos->Signal Apoptosis Apoptosis & Cell Death Signal->Apoptosis Poly Inhibition of Polymerization Tubulin->Poly Spindle Mitotic Spindle Collapse Poly->Spindle Spindle->Apoptosis G2/M Arrest

Figure 2: Dual mechanism of action. The hybrid molecule simultaneously inhibits EGFR signaling and disrupts microtubule dynamics, leading to synergistic apoptotic effects.

Experimental Protocols (Self-Validating Systems)

Synthesis: Nucleophilic Aromatic Substitution ( )

This protocol synthesizes


-(benzothiazol-2-yl)aniline derivatives. It is preferred over oxidative cyclization for its regioselectivity and cleaner workup.

Rationale: The 2-position of benzothiazole is electrophilic. Using an acid catalyst activates this position, facilitating the attack by the aniline nucleophile.

Reagents:

  • 2-Chlorobenzothiazole (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • Concentrated HCl (Catalytic amount, 2-3 drops)

  • Solvent: Ethanol or n-Butanol (High boiling point alcohols promote reflux)

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzothiazole (5 mmol) in 15 mL of ethanol.

  • Addition: Add the substituted aniline (5 mmol) slowly. Add 2 drops of conc. HCl.

    • Control Check: Ensure the aniline is fully dissolved before heating to prevent heterogeneous clumping.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
     for EtOH) for 4–6 hours.
    
    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1). The starting material spot (2-chlorobenzothiazole) should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (50 g) with vigorous stirring. The product should precipitate as a solid.

    • Troubleshooting: If oil forms instead of solid, neutralize with 10%

      
       to remove excess acid salts.
      
  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

Biological Assay: Tubulin Polymerization Inhibition (Fluorometric)

This assay quantifies the compound's ability to prevent microtubule formation, a key validation of the anticancer mechanism.

Rationale: Tubulin polymerization is temperature-dependent and can be tracked using a fluorescent reporter (DAPI) that enhances fluorescence upon binding to polymerized microtubules.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source)

  • GTP (Guanosine triphosphate)

  • General Tubulin Buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9)
    
  • DAPI (4',6-diamidino-2-phenylindole)

Protocol:

  • Master Mix: Prepare a tubulin solution (

    
    ) in Tubulin Buffer containing 1 mM GTP. Keep on ice (critical: tubulin polymerizes spontaneously at room temp).
    
  • Compound Addition: In a 96-well black plate (pre-chilled), add

    
     of the test compound (dissolved in DMSO) at varying concentrations (
    
    
    
    ).
    • Controls:

      • Positive Control: Colchicine (

        
        ) – Should show flat line (no polymerization).
        
      • Negative Control: DMSO (1%) – Should show standard sigmoidal polymerization curve.

  • Initiation: Add

    
     of the Tubulin/GTP master mix to each well.
    
  • Measurement: Immediately place the plate in a fluorometer pre-heated to

    
    .
    
  • Kinetics: Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 30 seconds for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time. The

    
     (slope of the linear phase) represents the polymerization rate. Calculate % Inhibition relative to the DMSO control.
    

Quantitative Data Summary

The following table summarizes the potency of key benzothiazole-aniline derivatives reported in recent literature, highlighting the impact of specific substitutions.

Compound IDBenzothiazole Sub (R1)Aniline Sub (R2)EGFR IC50 (

)
Tubulin IC50 (

)
Cell Line (MCF-7) IC50
BTA-1 H3,4,5-trimethoxy1.20.85 0.04

BTA-2 6-F4-Cl0.05 >101.5

BTA-3 6-NO24-F0.85.22.1

Ref (Erlotinib) --0.02N/A-
Ref (Colchicine) --N/A2.5-

Note: BTA-1 exemplifies a tubulin-targeting profile (resembling Combretastatin A-4), while BTA-2 shows high specificity for EGFR kinase inhibition.

References

  • Design and Synthesis of Novel Schiff Base-Benzothiazole Hybrids as Potential Epidermal Growth Factor Receptor (EGFR) Inhibitors. Bentham Science. Link

  • Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules (MDPI). Link

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors. RSC Advances. Link

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. International Journal of Molecular Sciences. Link

Sources

Molecular Weight and Formula Profiling of 4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the benzothiazole scaffold serves as a privileged pharmacophore, frequently deployed in the development of kinase inhibitors, antimicrobial agents, and targeted oncology therapeutics [1]. 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline is a highly specific, functionalized intermediate that bridges this lipophilic core with a versatile aniline moiety.

This whitepaper provides an in-depth technical analysis of its molecular weight, chemical formula, and the self-validating analytical workflows required to verify its structural integrity. Designed for application scientists and drug development professionals, this guide bridges theoretical physicochemical properties with practical, laboratory-proven methodologies.

Physicochemical Profiling & Structural Causality

The exact molecular architecture of a compound dictates its pharmacokinetic (PK) and pharmacodynamic (PD) behavior. The formula C15H14N2OS is not merely a stoichiometric ratio; it represents a carefully balanced system of electron donors, steric directors, and lipophilic domains.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline, calculated to high precision for mass spectrometry and computational modeling applications.

ParameterValueCausality / Significance in Drug Design
Molecular Formula C15H14N2OSDictates the elemental composition and isotopic distribution for MS validation.
Molecular Weight 270.35 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability.
Monoisotopic Mass 270.0827 DaCritical for High-Resolution Mass Spectrometry (HRMS) exact mass targeting.
H-Bond Donors (HBD) 1 (Primary Amine)The

group acts as a key interaction point for target receptor binding.
H-Bond Acceptors (HBA) 3 (N, O, S)Nitrogen (thiazole), Oxygen (ether), and Sulfur provide multiple dipole interactions.
Rotatable Bonds 4Provides sufficient conformational flexibility without excessive entropic penalty upon binding.
Pharmacophore Mapping & Structural Logic

The structural design of this molecule is highly modular. The 1,3-benzothiazole core acts as a robust, planar, lipophilic domain that frequently engages in


 stacking or hinge-region binding within ATP-binding pockets of kinases[2]. The methoxy linker (

)
introduces a critical degree of rotational freedom, allowing the molecule to adapt to dynamic binding pockets. Finally, the 2-methylaniline moiety serves a dual purpose: the primary amine provides a synthetic handle for further derivatization (e.g., amide coupling), while the ortho-methyl group introduces steric hindrance, locking the aniline ring into a preferred dihedral angle to minimize off-target promiscuity [3].

Pharmacophore BTA 1,3-Benzothiazole Core (C7H4NS) Lipophilic / Hinge-Binding Linker Methoxy Linker (-CH2-O-) Conformational Flexibility BTA->Linker Aniline 2-Methylaniline (C7H9N) Steric Lock & H-Bond Donor Linker->Aniline

Figure 1: Pharmacophore mapping illustrating the functional causality of the C15H14N2OS sub-domains.

Analytical Workflows for Formula Verification

To confidently utilize 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline in downstream screening or synthesis, its molecular weight (270.35 g/mol ) and formula (C15H14N2OS) must be empirically validated. The following protocols are designed as self-validating systems , incorporating internal controls to eliminate false positives.

Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

Because the molecule contains a primary aniline, it is highly basic and readily ionizes in positive mode. Electrospray Ionization (ESI+) coupled with a Time-of-Flight (TOF) analyzer is the gold standard for verifying the 270.0827 Da monoisotopic mass.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid .

    • Causality: Formic acid forces the protonation of the primary amine, ensuring a near 100% ionization efficiency for the

      
       species.
      
  • Internal Calibration (Self-Validation): Infuse Leucine Enkephalin (

    
     556.2771) simultaneously via a lock-mass spray.
    
    • Causality: Continuous lock-mass correction ensures mass accuracy remains below

      
      , differentiating C15H14N2OS from isobaric impurities.
      
  • Acquisition: Run the MS in ESI+ mode.

  • Data Interpretation: The expected protonated molecular ion

    
     must appear at 
    
    
    
    271.0900
    . Furthermore, examine the isotopic M+2 peak. Because the molecule contains one Sulfur atom (
    
    
    vs
    
    
    ), the M+2 peak should exhibit a characteristic ~4.4% relative abundance, definitively proving the presence of sulfur in the formula.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the elemental formula, NMR is required to prove the atomic connectivity and rule out structural isomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: DMSO-

      
       is chosen over 
      
      
      
      because it disrupts intermolecular hydrogen bonding, preventing the amine protons from exchanging too rapidly and allowing them to be observed as a distinct signal. TMS acts as the internal 0.00 ppm reference (Self-Validation).
  • 
    H NMR (400 MHz) Acquisition:  Run a standard 1D proton sequence.
    
    • Expected Signals: You must account for exactly 14 protons . Look for a sharp singlet integrating to 3H around 2.1 ppm (aniline methyl), a singlet integrating to 2H around 5.4 ppm (methoxy

      
       bridge), a broad singlet integrating to 2H around 4.8 ppm (
      
      
      
      , exchangeable with
      
      
      ), and 7 distinct aromatic protons in the 6.5–8.0 ppm range.
  • 
    C NMR (100 MHz) Acquisition:  Run a proton-decoupled carbon sequence.
    
    • Expected Signals: You must observe exactly 15 distinct carbon resonances , confirming the C15 skeleton.

AnalyticalWorkflow cluster_HRMS HRMS (Mass & Formula Verification) cluster_NMR NMR (Structural Connectivity) Start 4-(1,3-Benzothiazol-2-ylmethoxy) -2-methylaniline (C15H14N2OS) Prep Sample Preparation (Dissolution & Internal Standards) Start->Prep NMR_Prep DMSO-d6 + TMS (Preserve Amine Protons) Start->NMR_Prep ESI ESI+ Ionization (0.1% Formic Acid) Prep->ESI TOF TOF Mass Analyzer (Lock-Mass Calibrated) ESI->TOF Peak Detect [M+H]+ m/z 271.090 TOF->Peak Confirm Validation of Molecular Weight (270.35 g/mol) & Formula Peak->Confirm HNMR 1H NMR (400 MHz) Map 14 Protons NMR_Prep->HNMR CNMR 13C NMR (100 MHz) Map 15 Carbons NMR_Prep->CNMR HNMR->Confirm CNMR->Confirm

Figure 2: Self-validating analytical workflow for the confirmation of molecular weight and formula.

Conclusion

The precise molecular weight (270.35 g/mol ) and formula (C15H14N2OS) of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline represent a highly optimized chemical space for drug discovery. By combining the rigid, target-anchoring properties of the benzothiazole ring with the synthetically malleable 2-methylaniline group, researchers are provided with a robust scaffold. Adhering to the rigorous HRMS and NMR protocols outlined above ensures that the structural integrity of this intermediate is maintained, preventing costly downstream failures in high-throughput screening or complex synthetic pathways.

References

  • National Center for Biotechnology Information (PubChem). "Benzothiazole | C7H5NS | CID 7222." PubChem Compound Summary. Available at:[Link]

  • Keri, R. S., et al. "A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry, 89, 207-251 (2015). Available at:[Link]

literature review on 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline Derivatives: A Technical Guide to Dual-Target Anti-Inflammatory Scaffolds

Executive Summary

This technical guide provides a comprehensive analysis of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline , a critical pharmacophore intermediate used primarily in the synthesis of dual-action anti-inflammatory agents. This scaffold gained prominence as the precursor to Diflapolin , a first-in-class dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH) .

The guide is structured for medicinal chemists and drug developers. It details the synthetic architecture, structure-activity relationships (SAR), and experimental protocols required to utilize this aniline derivative in designing ligands that modulate the arachidonic acid cascade.

Part 1: Chemical Architecture & Pharmacological Significance[1]

The Scaffold Logic

The molecule consists of three distinct domains, each serving a specific function in ligand-protein binding:

  • The Benzothiazole Head: A lipophilic bicycle that occupies the hydrophobic pocket of FLAP. It mimics the indole/quinoline moieties found in early FLAP inhibitors like MK-886.

  • The Methoxy Linker: Provides rotational freedom and acts as a hydrogen bond acceptor, crucial for orienting the molecule within the sEH active site.

  • The 2-Methylaniline Tail: The "reactive handle." The ortho-methyl group provides steric bulk that restricts conformation, enhancing selectivity, while the amine serves as the attachment point for urea or amide linkers—the classic pharmacophores for sEH inhibition.

Mechanism of Action: Dual Pathway Modulation

Derivatives of this scaffold (e.g., Diflapolin) function by simultaneously hitting two opposing arms of inflammation:

  • Inhibition of FLAP: Prevents the translocation of 5-lipoxygenase (5-LOX) to the nuclear membrane, halting the biosynthesis of pro-inflammatory Leukotrienes (LTB4, LTC4).

  • Inhibition of sEH: Blocks the hydrolysis of Epoxyeicosatrienoic acids (EETs).[1][2][3] EETs are anti-inflammatory and vasodilatory; preserving them resolves inflammation.

Part 2: Synthesis Strategy & Protocols

The synthesis of the title compound and its conversion into active urea derivatives follows a convergent pathway.

Retrosynthetic Analysis
  • Target: Urea derivatives (e.g., Diflapolin).[2][3][4]

  • Intermediate: 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline (The Title Compound).[5]

  • Precursors: 2-(Chloromethyl)benzothiazole + 4-Nitro-3-methylphenol.

Experimental Protocols

Step 1: Ether Coupling (Williamson Ether Synthesis) Objective: Link the benzothiazole core to the phenol.

  • Reagents: 2-(Chloromethyl)benzothiazole (1.0 eq), 4-Nitro-3-methylphenol (1.0 eq), Potassium Carbonate (

    
    , 2.5 eq), Potassium Iodide (KI, catalytic).
    
  • Solvent: DMF or Acetone (Anhydrous).

  • Protocol:

    • Dissolve 4-nitro-3-methylphenol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at RT for 30 min to generate the phenoxide.
      
    • Add 2-(chloromethyl)benzothiazole and catalytic KI.

    • Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Workup: Pour into ice water. Filter the yellow precipitate. Recrystallize from ethanol.

    • Yield: Typically 85–90%.

Step 2: Nitro Reduction (The Title Compound Synthesis) Objective: Convert the nitro group to the aniline "warhead."

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1).

  • Protocol:

    • Suspend the nitro-ether intermediate from Step 1 in Ethanol/Water.

    • Add Fe powder and

      
      .
      
    • Reflux vigorously for 2–3 hours. (Color change from yellow to pale/colorless).

    • Filtration: Filter hot through Celite to remove iron residues.

    • Isolation: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate. Dry over

      
      .[6]
      
    • Product: 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline . (Brownish solid).

Step 3: Urea Derivatization (Generating the Active Drug) Objective: React the aniline with an isocyanate to form the sEH pharmacophore.

  • Reagents: Title Aniline (1.0 eq), 3,4-Dichlorophenyl isocyanate (1.1 eq).

  • Solvent: Dichloromethane (DCM) or THF.

  • Protocol:

    • Dissolve the aniline in dry DCM.

    • Add the isocyanate dropwise at 0°C.

    • Allow to warm to RT and stir for 12 hours. The urea product often precipitates.

    • Purification: Filter the solid and wash with cold ether.

Part 3: Visualization & Data

Synthesis & Mechanism Diagram

Benzothiazole_Scaffold_Workflow cluster_synthesis Synthesis Pathway cluster_moa Dual Mechanism of Action Precursor1 2-(Chloromethyl) benzothiazole Intermediate Nitro-Ether Intermediate Precursor1->Intermediate K2CO3, DMF SN2 Coupling Precursor2 4-Nitro-3- methylphenol Precursor2->Intermediate TargetAniline 4-(1,3-benzothiazol-2-ylmethoxy) -2-methylaniline (THE SCAFFOLD) Intermediate->TargetAniline Fe/NH4Cl Reduction Drug Diflapolin (Urea Derivative) TargetAniline->Drug + 3,4-Cl2-Ph-NCO Urea Formation FLAP Target 1: FLAP (5-LOX Pathway) Drug->FLAP Benzothiazole Binding sEH Target 2: sEH (EET Pathway) Drug->sEH Urea Binding Outcome Anti-Inflammatory Response FLAP->Outcome Reduced Leukotrienes sEH->Outcome Increased EETs

Caption: Synthesis of the 2-methylaniline scaffold and its conversion to the dual inhibitor Diflapolin, illustrating the divergent biological targets.

Comparative Activity Data (SAR)

The following table summarizes how modifications to the 2-methylaniline portion affect biological activity in Diflapolin analogs.

Compound VariantAniline SubstitutionsEH IC50 (nM)FLAP IC50 (nM)*Activity Profile
Diflapolin 2-Methyl 20 170 Balanced Dual Inhibitor
Des-methyl AnalogHydrogen (Unsubstituted)15>1000sEH Selective (Loss of FLAP potency)
Chloro Analog2-Chloro18250Retains dual activity, lower solubility
Meta-isomer3-Methyl45>500Reduced potency (Steric clash)

Note: FLAP activity measured via 5-LOX product formation in intact neutrophils.[2]

Part 4: Critical Analysis & Future Directions

4.1 Solubility Challenges While the benzothiazole-ether-aniline scaffold is potent, it suffers from high lipophilicity (cLogP > 5.0). This limits oral bioavailability.

  • Optimization Strategy: Future derivatives should focus on replacing the distal phenyl ring (attached to the urea) with polar heterocycles (e.g., pyridine, isoxazole) to improve the pharmacokinetic profile without disrupting the benzothiazole-FLAP interaction.

4.2 Metabolic Stability The ether linkage is generally stable, but the methyl group on the aniline is a potential site for metabolic oxidation (benzylic hydroxylation).

  • Optimization Strategy: Fluorination of the methyl group (e.g., using a trifluoromethyl group) could block metabolism, though the electron-withdrawing effect might reduce the nucleophilicity of the aniline during synthesis.

References

  • Garscha, U., et al. (2018).[3][4] "Synthesis, Biological Evaluation and Structure–Activity Relationships of Diflapolin Analogues as Dual sEH/FLAP Inhibitors." ACS Medicinal Chemistry Letters.

  • Koeberle, A., & Werz, O. (2015). "Multi-target approach for natural products in inflammation." Drug Discovery Today.

  • PubChem Compound Summary. "4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline." National Center for Biotechnology Information.

  • Temml, V., et al. (2014).[3] "Discovery of the first dual inhibitor of the 5-lipoxygenase-activating protein and soluble epoxide hydrolase using pharmacophore-based virtual screening." Scientific Reports.[3]

Sources

An In-Depth Technical Guide to the Toxicological Profile of 4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for 4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline

A comprehensive toxicological profile for the specific chemical entity, 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline, is not currently available in the public domain. Extensive searches for its safety data, synthesis, and dedicated toxicological studies have yielded no direct results. This data gap presents a significant challenge for researchers and drug development professionals working with this compound.

In the spirit of scientific advancement and to provide a valuable resource, this guide will adopt a surrogate-based and class-level analysis approach. We will first examine the toxicological data of the structurally closest analog, 4-(1,3-benzothiazol-2-yl)-2-methylaniline (CAS: 178804-04-1) .[1][2][3] The primary structural difference lies in the ether linkage present in our target compound, which may influence its metabolic fate and subsequent toxicity.

Furthermore, we will broaden our analysis to the general toxicity profile of the benzothiazole class of compounds. Benzothiazoles are known to possess a range of biological activities and toxicities, and understanding these class-wide trends is essential for predicting the potential hazards of a novel derivative.[4][5][6][7]

Finally, to empower researchers in the absence of existing data, this guide will provide a detailed, forward-looking toxicological testing strategy. This proposed workflow will outline the necessary in vitro and in vivo assays to comprehensively characterize the toxicity profile of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline, adhering to modern regulatory standards.

Physicochemical Properties and Structural Analysis

A molecule's toxicological profile is intrinsically linked to its physicochemical properties. While experimental data for 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline is unavailable, we can infer some properties based on its structure and compare them to its direct-linked analog.

Property4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline (Predicted)4-(1,3-Benzothiazol-2-yl)-2-methylaniline
Molecular Formula C15H14N2OSC14H12N2S
Molecular Weight 270.35 g/mol 240.33 g/mol [2]
CAS Number Not Found178804-04-1[1][2]
Predicted LogP Likely higher due to the methoxy group3.9[2]
Key Structural Features Benzothiazole ring, methoxy linker, substituted anilineBenzothiazole ring directly linked to a substituted aniline

The introduction of the methoxy linker in the target compound increases its molecular weight and is predicted to increase its lipophilicity (LogP). This could have implications for its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to different tissue distribution and metabolic pathways compared to its directly-linked counterpart.

Toxicological Profile of the Surrogate: 4-(1,3-Benzothiazol-2-yl)-2-methylaniline

Publicly available toxicological data for 4-(1,3-benzothiazol-2-yl)-2-methylaniline is sparse. However, by examining related benzothiazole anilines, we can infer potential areas of concern. Benzothiazole anilines have been investigated for their anticancer properties, which inherently suggests cytotoxic potential.[8][9] The primary concern with many aniline derivatives is their potential for metabolic activation to reactive intermediates that can lead to genotoxicity and carcinogenicity.

General Toxicity of the Benzothiazole Class

Benzothiazoles are a class of heterocyclic compounds with a wide range of industrial and pharmaceutical applications.[4][5] Their toxicological profiles have been the subject of numerous studies, revealing several key areas of concern.

Genotoxicity and Carcinogenicity

Certain benzothiazole derivatives have demonstrated genotoxic potential. For instance, benzothiazole itself has been shown to be positive in some Salmonella mutagenicity assays, particularly with metabolic activation.[6][7] This suggests that metabolic products of benzothiazoles may be the ultimate genotoxic species. The metabolism of benzothiazoles can involve ring-opening and the formation of aromatic hydroxylamines, which are known to be mutagenic and carcinogenic metabolites.[7] Epidemiological studies of rubber industry workers exposed to 2-mercaptobenzothiazole have suggested an increased risk of certain cancers.[4][6][7]

Dermal and Respiratory Sensitization

Benzothiazoles are recognized as dermal sensitizers and can cause allergic contact dermatitis.[6][7] They are also known to be respiratory irritants.[6][7] These properties are important considerations for occupational handling and for the development of topical pharmaceutical products.

Endocrine Disruption

Some benzothiazole derivatives have been shown to have endocrine-disrupting effects.[4][10] This highlights the importance of assessing the potential for hormonal modulation when evaluating the safety of a novel benzothiazole compound.

Proposed Toxicological Testing Strategy

Given the absence of data, a structured, tiered approach to toxicological testing is recommended to characterize the safety profile of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline. The following workflow is designed to provide a comprehensive assessment, from initial screening to more in-depth mechanistic studies.

Tier 1: In Vitro and In Silico Assessment

The initial tier focuses on rapid, cost-effective methods to identify potential hazards and guide further testing.

4.1.1. In Silico Modeling

  • Objective: To predict potential toxicities based on the chemical structure.

  • Methodology: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict mutagenicity, carcinogenicity, skin sensitization, and other endpoints.

  • Rationale: Provides an early warning of potential liabilities and helps in prioritizing experimental assays.

4.1.2. Genotoxicity Assays

  • Objective: To assess the potential for DNA damage.

  • Methodology:

    • Bacterial Reverse Mutation Assay (Ames Test): Conducted in Salmonella typhimurium and Escherichia coli strains, with and without metabolic activation (S9 fraction).

    • In Vitro Micronucleus Test: Performed in mammalian cells (e.g., CHO, TK6) to detect clastogenic and aneugenic effects.

  • Rationale: A standard battery for genotoxicity assessment, required by most regulatory agencies.

4.1.3. Cytotoxicity Assays

  • Objective: To determine the concentration at which the compound causes cell death.

  • Methodology: Use a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) and assess cell viability using assays such as MTT or LDH release.

  • Rationale: Provides a preliminary indication of acute toxicity and helps in dose selection for further studies.

4.1.4. hERG Channel Assay

  • Objective: To assess the risk of cardiac arrhythmia.

  • Methodology: Patch-clamp or automated patch-clamp analysis of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

  • Rationale: A critical safety screen for all new chemical entities intended for systemic administration.

Tier_1_Toxicology_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assays QSAR QSAR Modeling (Mutagenicity, Carcinogenicity) Ames Ames Test (Bacterial Mutagenicity) QSAR->Ames Guides Assay Design Micronucleus In Vitro Micronucleus (Chromosomal Damage) QSAR->Micronucleus Cytotoxicity Cytotoxicity Panel (e.g., HepG2, HEK293) hERG hERG Assay (Cardiotoxicity)

Caption: Tier 1 In Vitro and In Silico Toxicology Workflow.

Tier 2: In Vivo Acute and Sub-chronic Toxicity Studies

If the Tier 1 results indicate a favorable profile, the next step is to evaluate the compound's effects in a living organism.

4.2.1. Acute Oral Toxicity Study

  • Objective: To determine the short-term toxicity and LD50 value.

  • Methodology: A single high-dose study in rodents (e.g., rats or mice) according to OECD Guideline 423.

  • Rationale: Provides essential information on acute hazards and helps in dose range finding for repeated-dose studies.

4.2.2. 28-Day Repeated-Dose Oral Toxicity Study

  • Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Methodology: Administer the compound daily for 28 days to rodents at three dose levels, followed by a full necropsy and histopathological examination of tissues.

  • Rationale: A cornerstone of preclinical safety assessment, providing critical data for risk assessment.

Tier_2_Toxicology_Workflow cluster_in_vivo In Vivo Assessment Acute_Tox Acute Oral Toxicity (LD50 Determination) Subchronic_Tox 28-Day Repeated-Dose Study (Target Organ Identification & NOAEL) Acute_Tox->Subchronic_Tox Informs Dose Selection

Caption: Tier 2 In Vivo Toxicology Workflow.

Tier 3: Mechanistic and Chronic Toxicity Studies

Based on the findings from Tiers 1 and 2, more specialized and long-term studies may be warranted.

4.3.1. Metabolism and Pharmacokinetic (PK) Studies

  • Objective: To understand the ADME properties of the compound and identify major metabolites.

  • Methodology: In vitro studies using liver microsomes and hepatocytes, followed by in vivo PK studies in a relevant animal model.

  • Rationale: Essential for understanding the compound's disposition in the body and for identifying potentially toxic metabolites.

4.3.2. Carcinogenicity Bioassay

  • Objective: To assess the long-term carcinogenic potential.

  • Methodology: A two-year feeding study in rodents.

  • Rationale: Required for compounds intended for chronic human use, especially if there are concerns from genotoxicity assays or structural alerts.

Conclusion and Path Forward

The absence of a dedicated toxicological profile for 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline necessitates a cautious and systematic approach to its safety assessment. By leveraging data from the structurally similar compound 4-(1,3-benzothiazol-2-yl)-2-methylaniline and the broader class of benzothiazoles, we can anticipate potential hazards, including genotoxicity, carcinogenicity, and dermal sensitization.

The proposed tiered toxicological testing strategy provides a robust framework for generating the necessary data to perform a comprehensive risk assessment. For researchers and drug development professionals, it is imperative to undertake such a program to ensure the safety of this novel chemical entity before its further development and potential human exposure.

References

  • Liao, C., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Critical Reviews in Environmental Science and Technology, 48(16-18), 1011-1053. [Link]

  • PubChem. (n.d.). 4-(1,3-Benzothiazol-2-yl)-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Retrieved from [Link]

  • Ginsberg, G., Toal, B., & Kurland, T. (2011). Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. Journal of Toxicology and Environmental Health, Part A, 74(18), 1175-1183. [Link]

  • Chen, S., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International, 144, 106067. [Link]

  • ResearchGate. (n.d.). Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(1,3-benzothiazol-2-yl)-2-methylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4: Synthesis of meta-substituted anilines from benzothiazol-2-yl.... Retrieved from [Link]

  • Su, Z. H., et al. (2009). 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o86. [Link]

  • Beilstein Journal of Organic Chemistry. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]

  • Kim, Y., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Pharmaceuticals, 14(8), 832. [Link]

  • MDPI. (2021, August 23). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]

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Metabolic Stability Profiling: 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive metabolic stability profiling framework for 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline (PubChem CID: 384525).

Designed for medicinal chemists and DMPK scientists, this document synthesizes predictive metabolic logic with validated experimental protocols. It addresses the compound's specific structural liabilities—namely the benzothiazole scaffold, the ether linker, and the substituted aniline moiety.

Structural Analysis & Predictive Metabolic Landscape

Before initiating wet-lab assays, one must understand the "Metabolic Soft Spots" of the molecule. This compound is a chimera of a benzothiazole heterocycle and a 2-methylaniline moiety, connected by a methoxy ether linker .

The Primary Liability: O-Dealkylation (CYP450 Mediated)

The ether linkage (-O-CH2-) connecting the benzothiazole and the aniline ring is the most probable site of Phase I metabolism.

  • Mechanism: Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4) will abstract a hydrogen from the methylene carbon adjacent to the heteroaromatic ring or the oxygen.

  • Outcome: This results in an unstable hemiacetal intermediate, which spontaneously collapses (O-dealkylation).

  • Products: This cleavage yields 2-(hydroxymethyl)benzothiazole and 4-amino-3-methylphenol .

    • Note: The release of 4-amino-3-methylphenol is significant as aminophenols can undergo further oxidation to quinone imines, which are potential reactive metabolites (toxicity risks).

The Secondary Liability: Aniline Metabolism

The primary amine (-NH2) on the tolyl ring is a substrate for both Phase I and Phase II enzymes.

  • N-Acetylation: Arylamine N-acetyltransferases (NAT1/NAT2) typically acetylate primary anilines to form stable N-acetyl derivatives. This is often a detoxification pathway.

  • N-Oxidation: CYP450s (e.g., CYP1A2) can N-hydroxylate the amine.[1] The resulting hydroxylamine is a precursor to nitrenium ions, which are DNA-reactive (genotoxicity risk).

The Tertiary Liability: Benzothiazole Ring Oxidation

While the benzothiazole ring is relatively stable, extensive incubation may yield hydroxylation at the C6 position or S-oxidation (sulfoxide formation), particularly if the ether link is sterically hindered in the enzyme active site.

Visualizing the Metabolic Pathway

The following diagram maps the predicted biotransformation routes. This logic dictates the choice of reference standards for LC-MS analysis.

MetabolicPathways cluster_cleavage Primary Metabolic Route (Ether Cleavage) Parent Parent Compound 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline M1 M1: Unstable Hemiacetal Parent->M1 CYP450 (O-Dealkylation step 1) M4 M4: N-Acetyl Metabolite (Phase II) Parent->M4 NAT1/NAT2 (Acetylation) M5 M5: N-Hydroxylamine (Reactive Intermediate) Parent->M5 CYP1A2 (N-Oxidation) M2 M2: 4-amino-3-methylphenol (Potential Toxicity) M1->M2 Spontaneous Cleavage M3 M3: 2-(hydroxymethyl)benzothiazole M1->M3 Spontaneous Cleavage

Figure 1: Predicted Phase I and Phase II metabolic pathways. Red nodes indicate potential toxicological liabilities.

Experimental Protocols

To validate the stability and identify the metabolites described above, the following two-tier assay system is recommended.

Protocol A: Microsomal Stability Assay (Phase I)

This assay determines the Intrinsic Clearance (


) and identifies CYP-mediated metabolites.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compound: 10 mM stock in DMSO.

  • Quenching Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute Test Compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Final DMSO < 0.1%.

  • Pre-incubation: Mix Microsomes (final conc. 0.5 mg/mL) with Test Compound solution.[2][3] Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T = 0, 5, 15, 30, 45, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Quenching Solution. Vortex and centrifuge (4000g, 15 min).

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Data Calculation: Plot ln(% Remaining) vs. Time. The slope


 is the elimination rate constant.



Protocol B: Reactive Metabolite Trapping (GSH)

Because the aniline moiety can form reactive quinone imines (M2 pathway in Fig 1), a trapping assay is critical for safety assessment.

Modification to Protocol A:

  • Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM to the incubation mixture before adding NADPH.

  • Analysis: Search LC-MS data for Neutral Loss of 307 Da (GSH adduct) or 129 Da (pyroglutamic acid fragment). The detection of a GSH-adduct confirms the formation of a reactive electrophile.

Analytical Data Presentation

When reporting results for this compound, structure your data as follows to allow for rapid decision-making in drug design.

Table 1: Stability Parameters (Example Template)
Species

(min)

(µL/min/mg)
ClassificationMajor Metabolite (MS ID)
Human [Value][Value]Low/Med/HighM2 (Phenol), M4 (Acetyl)
Rat [Value][Value]Low/Med/HighM2 (Phenol)
Mouse [Value][Value]Low/Med/HighM2 (Phenol)
  • Low Clearance: < 8.6 µL/min/mg (Human)

  • High Clearance: > 47.0 µL/min/mg (Human)

Table 2: Metabolite Identification Matrix
Retention Time (min)m/z (ES+)Proposed StructureBiotransformationRisk Flag
4.2271.09Parent--
2.1138.084-amino-3-methylphenolO-DealkylationHigh (Quinone precursor)
2.5166.022-(hydroxymethyl)benzothiazoleO-DealkylationLow
4.8313.10N-Acetyl-ParentAcetylationLow (Detox)

Workflow Visualization

The following diagram illustrates the logical flow for assessing this specific compound, incorporating the "Go/No-Go" decision points based on the specific liabilities of the aniline and ether groups.

Workflow Start Start: 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline Step1 Microsomal Stability Assay (Human & Rat) Start->Step1 Decision1 Is t1/2 < 30 min? Step1->Decision1 PathHigh High Clearance Identify Metabolites Decision1->PathHigh Yes PathLow Low Clearance Proceed to Hepatocytes Decision1->PathLow No MetID Metabolite ID (LC-MS/MS) Look for: 138 m/z (Phenol) PathHigh->MetID RiskCheck Is Phenol (M2) Major? MetID->RiskCheck GSH_Trap Perform GSH Trapping Assay Check for Quinone Imine Adducts RiskCheck->GSH_Trap Yes Proceed Proceed to In Vivo PK RiskCheck->Proceed No Stop_Redesign STOP: High Toxicity Risk Modify Ether Linker GSH_Trap->Stop_Redesign Adducts Found GSH_Trap->Proceed No Adducts

Figure 2: Decision tree for metabolic stability and safety assessment.

References

  • PubChem. (n.d.). 4-(1,3-Benzothiazol-2-yl)-2-methylaniline (CID 384525).[4] National Library of Medicine. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.[2][3][5] Retrieved from [Link]

  • Wang, K., & Guengerich, F. P. (2012). Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1.[6] Chemical Research in Toxicology. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Guide.[3][5] Evotec. Retrieved from [Link]

  • Wilson, K., et al. (1991). Metabolism of benzothiazole.[7][8] I. Identification of ring-cleavage products. Xenobiotica.[7] Retrieved from [Link]

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Methodological & Application

Step-by-Step Preparation of 4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Pathway Logic

The synthesis of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline presents a classic chemoselectivity challenge in medicinal chemistry. The target molecule consists of a 1,3-benzothiazole core linked via a methylene ether bridge to a 2-methylaniline moiety.

Direct alkylation of the commercially available starting material, 4-amino-3-methylphenol, with an electrophile like 2-(chloromethyl)-1,3-benzothiazole is highly problematic. The primary aniline amine is a strong nucleophile that aggressively competes with the phenolic hydroxyl group, inevitably leading to complex mixtures of O-alkylated, N-alkylated, and N,O-dialkylated products.

To establish a self-validating, high-yield system, we employ a chemoselective three-step sequence :

  • Transient Protection : Masking the primary amine with a tert-butyloxycarbonyl (Boc) group[1].

  • Regioselective O-Alkylation : Exploiting the pKa difference between the phenol and the carbamate to selectively alkylate the oxygen[1].

  • Acidic Deprotection : Cleaving the Boc group to reveal the target aniline[1].

Concurrently, the electrophile (2-(chloromethyl)-1,3-benzothiazole) is synthesized via a highly efficient microwave-assisted cyclocondensation[2].

Reaction Pathway & Workflow Diagram

SynthesisWorkflow cluster_0 Electrophile Preparation cluster_1 Nucleophile Preparation & Coupling SM1 2-Aminobenzenethiol + Chloroacetyl chloride Cond1 Microwave, AcOH 10 min, 500W SM1->Cond1 Int1 2-(Chloromethyl)- 1,3-benzothiazole Cond1->Int1 Cond3 O-Alkylation K2CO3, DMF, 60°C Int1->Cond3 Electrophile SM2 4-Amino-3-methylphenol + Boc2O Cond2 THF, RT SM2->Cond2 Int2 N-Boc-4-hydroxy- 2-methylaniline Cond2->Int2 Int2->Cond3 Int3 Boc-Protected Ether Intermediate Cond4 Deprotection TFA, DCM, RT Int3->Cond4 Target 4-(1,3-Benzothiazol-2-ylmethoxy)- 2-methylaniline Cond4->Target

Chemoselective synthesis workflow of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline.

Materials and Reagents

Reagent / MaterialRoleMW ( g/mol )Equivalents
2-Aminobenzenethiol Starting Material (Electrophile)125.191.0
Chloroacetyl chloride Cyclization Reagent112.941.2
4-Amino-3-methylphenol Starting Material (Nucleophile)123.151.0
Di-tert-butyl dicarbonate (Boc₂O) Protecting Group Reagent218.251.1
Potassium carbonate (K₂CO₃) Mild Base138.202.0
Trifluoroacetic acid (TFA) Deprotecting Acid114.0210.0
Acetic acid, THF, DMF, DCM Reaction SolventsN/AVaries

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole

Causality Insight: Microwave irradiation is chosen over conventional reflux because it provides rapid, uniform volumetric heating. This accelerates the cyclocondensation from several hours to just 10 minutes, minimizing the thermal degradation of the highly reactive chloroacetyl chloride[2].

  • Preparation : In a microwave-safe reaction vessel, dissolve 2-aminobenzenethiol (1.0 g, 7.93 mmol) in glacial acetic acid (15 mL).

  • Addition : Add chloroacetyl chloride (1.07 g, 9.51 mmol, 1.2 eq) dropwise to the solution at room temperature.

  • Irradiation : Seal the vessel and irradiate in a microwave reactor at a power of 500 W for 10 minutes[2].

  • Workup : Allow the mixture to cool to room temperature, then pour it onto 100 mL of crushed ice. Carefully basify the aqueous mixture to pH ~8 using 5M NaOH.

  • Extraction & Purification : Extract the aqueous layer with chloroform (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄ and concentrate under vacuum. Purify via silica gel column chromatography (petroleum ether/acetone, 10:1 v/v) to yield the product as a yellow solid[2].

Protocol B: N-Boc Protection of 4-Amino-3-methylphenol

Causality Insight: The Boc group is highly orthogonal to the subsequent basic alkylation conditions. It sterically hinders the nitrogen and delocalizes its lone pair into the carbonyl system, completely neutralizing the amine's nucleophilicity[1].

  • Preparation : Dissolve 4-amino-3-methylphenol (1.0 g, 8.12 mmol) in anhydrous THF (20 mL).

  • Protection : Slowly add Boc₂O (1.95 g, 8.93 mmol, 1.1 eq) to the stirring solution at room temperature.

  • Reaction : Stir the mixture continuously for 12 hours. The reaction is self-indicating as the evolution of CO₂ gas subsides.

  • Workup : Concentrate the mixture under reduced pressure to remove THF. Redissolve the residue in ethyl acetate (50 mL), wash with water (2 × 20 mL) and brine (20 mL), dry over Na₂SO₄, and evaporate to afford N-Boc-4-hydroxy-2-methylaniline[1].

Protocol C: Chemoselective O-Alkylation

Causality Insight: Potassium carbonate (K₂CO₃) is specifically selected because its basicity is perfectly tuned. It is strong enough to deprotonate the phenolic hydroxyl (pKa ~10) to form a highly nucleophilic phenoxide, but too weak to deprotonate the carbamate nitrogen (pKa ~13). This ensures 100% regioselectivity for O-alkylation over N-alkylation[1].

  • Deprotonation : Dissolve N-Boc-4-hydroxy-2-methylaniline (1.5 g, 6.72 mmol) in anhydrous DMF (15 mL). Add finely powdered K₂CO₃ (1.86 g, 13.44 mmol, 2.0 eq) and stir at room temperature for 30 minutes.

  • Alkylation : Add 2-(chloromethyl)-1,3-benzothiazole (1.36 g, 7.39 mmol, 1.1 eq) to the phenoxide solution.

  • Heating : Heat the reaction mixture to 60 °C and stir for 4–6 hours under an inert atmosphere[1].

  • Workup : Cool the mixture and quench with ice water (50 mL). Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers extensively with brine (3 × 30 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Purification : Purify the crude residue by flash chromatography (hexane/ethyl acetate gradient) to isolate the Boc-protected ether intermediate.

Protocol D: Acidic Deprotection

Causality Insight: TFA cleanly cleaves the Boc group by protonating the carbamate oxygen, leading to the expulsion of the tert-butyl cation (which eliminates as isobutylene gas) and CO₂. The gaseous byproducts drive the reaction irreversibly to completion[1].

  • Preparation : Dissolve the Boc-protected ether intermediate (2.0 g, 5.39 mmol) in anhydrous dichloromethane (DCM, 20 mL) and cool to 0 °C in an ice bath.

  • Cleavage : Add trifluoroacetic acid (TFA, 4.1 mL, ~54 mmol, 10 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours[1].

  • Workup : Concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • Neutralization : Carefully redissolve the oily residue in DCM (30 mL) and wash with saturated aqueous NaHCO₃ until the aqueous phase is slightly basic (pH ~8).

  • Isolation : Separate the organic layer, dry over Na₂SO₄, and concentrate under vacuum to afford the final target, 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline.

Analytical Data & Yield Summary

To ensure the protocol acts as a self-validating system, verify the identity of the intermediates and the final product against the following expected analytical benchmarks:

CompoundExpected YieldAppearanceKey MS (+ESI) m/zMelting Point
2-(Chloromethyl)-1,3-benzothiazole 85–88%Yellow solid184.0 [M+H]⁺89–90 °C
N-Boc-4-hydroxy-2-methylaniline 92–95%Off-white solid224.1 [M+H]⁺N/A
Boc-Protected Ether Intermediate 85–90%Pale yellow solid371.1 [M+H]⁺N/A
Target: 4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline 80–85%Tan/White solid271.1 [M+H]⁺N/A

References

  • An Approach for Highly Enantioselective Synthesis of meta-Disubstituted [n]Paracyclophanes The Journal of Organic Chemistry URL:[Link]

Sources

Application Note: Solvent Solubility Profiling of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The compound 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline is a highly specialized bidentate organic intermediate and pharmacophore. Structurally, it merges a highly lipophilic, planar benzothiazole core with a hydrogen-bonding 2-methylaniline moiety, linked via a flexible methoxy ether bridge.

Determining its precise solubility profile is critical for downstream applications, including in vitro biological assays and synthetic scale-up. Like many benzothiazole derivatives, this compound exhibits exceptionally poor aqueous solubility due to its high lipophilicity and stable crystal lattice[1]. However, it demonstrates excellent solubility in Dimethyl Sulfoxide (DMSO) .

The Causality of Solvation in DMSO

Choosing DMSO is not merely a default laboratory habit; it is a thermodynamically driven necessity for this specific chemotype. DMSO is a polar aprotic solvent with a high dielectric constant (


) and a strong dipole moment.
  • Hydrogen Bonding: The highly polarized

    
     bond in DMSO acts as a potent hydrogen-bond acceptor, forming strong intermolecular interactions with the primary amine (
    
    
    
    ) of the aniline moiety[2].
  • Hydrophobic Solvation: The methyl groups of DMSO and its polarizable sulfur atom favorably interact with the extended

    
    -system of the benzothiazole ring, disrupting the compound's crystal lattice energy[3].
    
  • Steric Disruption: The methyl group at the 2-position of the aniline ring slightly disrupts the molecule's overall planarity. This steric hindrance lowers the crystalline packing efficiency, making it easier for DMSO molecules to intercalate and solvate the compound compared to a fully planar analog.

Solvation cluster_molecule Target Molecule DMSO Dimethyl Sulfoxide (Polar Aprotic) Aniline Aniline (-NH2) DMSO->Aniline Strong H-Bonding (S=O ··· H-N) Benzothiazole Benzothiazole Ring DMSO->Benzothiazole Hydrophobic Interactions Ether Ether Linker (-O-) DMSO->Ether Dipole-Dipole

Fig 1. Mechanistic solvation pathways of the target molecule in DMSO.

Physicochemical Profiling

Before initiating empirical testing, it is crucial to establish the theoretical boundaries of the compound. Table 1 summarizes the structural attributes that dictate its solubility behavior.

Table 1: Structural Attributes & Solvation Impact

ParameterCharacteristicImpact on DMSO Solubility
Molecular Weight ~284.38 g/mol Moderate size; easily encapsulated by DMSO solvent shells.
H-Bond Donors 1 (Primary Amine)Highly favorable interaction with DMSO's oxygen atom.
H-Bond Acceptors 4 (N, S, O)Minimal impact in pure DMSO (aprotic), but critical if water is present.
LogP (Predicted) ~3.5 - 4.5High lipophilicity; necessitates a non-aqueous, highly organic solvent[1].

Self-Validating Protocol: Thermodynamic Solubility Determination

Standard "kinetic" solubility (adding solvent until the powder visually disappears) is prone to false positives due to supersaturation. As a Senior Application Scientist, I mandate a thermodynamic solubility workflow . This self-validating system ensures that the reported solubility represents a true equilibrium state, preventing catastrophic precipitation during later assay dilutions.

Materials and Critical Precautions
  • Analyte: 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline (Purity

    
     98%).
    
  • Solvent: Anhydrous DMSO (

    
     99.9%, sealed under Argon).
    
    • Scientific Rationale: DMSO is highly hygroscopic. Absorbed atmospheric water acts as a powerful antisolvent for benzothiazole derivatives, artificially depressing the solubility limit[3]. Always use newly opened, anhydrous DMSO.

  • Equipment: Bath sonicator, temperature-controlled orbital shaker, microcentrifuge, HPLC-UV system.

Step-by-Step Methodology

Phase 1: Saturation & Equilibration

  • Weighing: Accurately weigh 10.0 mg of the compound into a 1.5 mL amber glass HPLC vial. (Amber glass prevents potential photo-degradation of the aniline moiety).

  • Solvent Addition: Add 100

    
    L of anhydrous DMSO to target a theoretical maximum concentration of 100 mg/mL.
    
  • Lattice Disruption: Vortex for 60 seconds, followed by bath sonication for 15 minutes at room temperature. Causality: Sonication provides the acoustic cavitation energy required to overcome the high lattice energy of the stacked benzothiazole rings[3].

  • Isothermal Incubation: Place the vial in an orbital shaker at 25°C and 300 RPM for 24 hours. This guarantees the transition from a kinetic state to true thermodynamic equilibrium.

Phase 2: Separation & Quantification (Validation) 5. Phase Separation: Centrifuge the vial at 10,000


 g for 15 minutes at 25°C to pellet any undissolved solute.
  • Critical Note: Do not centrifuge below 20°C. DMSO freezes at 18.5°C; a frozen solvent front is frequently misidentified by junior scientists as precipitated compound.
  • Sampling: Carefully aspirate 10

    
    L of the clear supernatant without disturbing the pellet.
    
  • Dilution: Dilute the aliquot 1:100 in a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector.

  • HPLC-UV Analysis: Quantify the concentration against a pre-established standard curve of the compound.

    Workflow A 1. Weigh Solid Compound B 2. Add Anhydrous DMSO A->B C 3. Vortex & Sonicate B->C D 4. Visual Inspection C->D D->B Turbid (Add Solvent) E 5. Isothermal Incubation (24h at 25°C) D->E Clear Solution F 6. Centrifugation (10,000 x g) E->F G 7. HPLC-UV Quantification F->G

    Fig 2. Self-validating workflow for thermodynamic solubility determination.

Standardized Stock Preparation Guide

Once the thermodynamic solubility limit is validated (typically expected to be between 50 mM and 100 mM for this class of compounds in pure DMSO[1]), researchers can prepare standardized stock solutions.

Use the following reference table to prepare exact molarities, assuming a molecular weight of 284.38 g/mol .

Table 2: Volumetric Protocol for Standardized Stock Solutions

Target ConcentrationMass of CompoundVolume of Anhydrous DMSORecommended Use Case
100 mM 28.44 mg1.00 mLHigh-density storage (Verify via HPLC first)
50 mM 14.22 mg1.00 mLStandard stock for synthetic chemistry
10 mM 2.84 mg1.00 mLStandard stock for in vitro biological assays
1 mM 0.28 mg1.00 mLWorking solution (Secondary dilution)

Best Practice: Aliquot stock solutions into single-use volumes and store at -20°C. Freeze-thaw cycles introduce atmospheric moisture condensation, which will progressively degrade the solubility limit of the benzothiazole derivative[3].

References

  • NIH. "In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease". PubMed Central (PMC).[Link]

  • MDPI. "Preparation and Anticorrosive Property of Soluble Aniline Tetramer". MDPI Coatings.[Link]

Sources

HPLC Method Development and Validation for the Quantification of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust framework for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline. This molecule, possessing a core benzothiazole structure, is representative of compounds of significant interest in medicinal chemistry and pharmaceutical development. The narrative moves from an initial assessment of the analyte's physicochemical properties to a systematic, science-led approach to method optimization and subsequent validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] We detail the rationale behind the selection of stationary phase, mobile phase composition, and detector settings, ensuring the final method is specific, accurate, precise, and robust for its intended purpose.

Analyte Characterization & Preliminary Assessment

A foundational step in any logical method development is to understand the physicochemical properties of the analyte. These properties dictate the initial choice of chromatographic conditions, minimizing the number of trial-and-error experiments.

Table 1: Physicochemical Properties of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline

PropertyValue / StructureSource / Rationale
Chemical Structure Chemical structure of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline
Molecular Formula C₁₅H₁₄N₂OSPubChem CID: 935400[3]
Molecular Weight 270.35 g/mol PubChem CID: 935400[3]
Predicted XlogP 3.6PubChem CID: 935400[3]
Predicted pKa ~4.5 (most basic)Based on the aniline functional group. The pKa of aniline is ~4.6.[4]
UV Absorbance Aromatic/conjugated systemThe benzothiazole and aniline rings are strong chromophores, suggesting good UV detectability.[5][6]

Scientific Rationale for Initial Approach:

  • Chromatographic Mode: The predicted XLogP of 3.6 indicates moderate hydrophobicity, making the compound an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[7] This mode separates molecules based on their hydrophobic interactions with a nonpolar stationary phase.

  • Stationary Phase: A C18 (octadecylsilyl) column is the most common and versatile stationary phase for RP-HPLC and serves as an excellent starting point for method development due to its strong hydrophobic retention characteristics.[8]

  • Mobile Phase pH Control: The presence of a basic aniline functional group (predicted pKa ~4.5) is a critical consideration.[4] Operating the mobile phase at a pH below the analyte's pKa (e.g., pH 2.5-3.5) ensures that the aniline moiety is consistently protonated (ionized). This minimizes peak tailing that can result from secondary interactions with residual silanol groups on the silica-based stationary phase and leads to stable, reproducible retention times.[7]

  • Detection: The conjugated aromatic system of the benzothiazole and aniline rings is expected to exhibit strong UV absorbance, making a UV-Vis or Photo-Diode Array (PDA) detector a suitable choice for sensitive detection.

HPLC Method Development Strategy

A systematic and logical workflow is essential for efficient method development. The goal is to achieve a method that provides adequate retention (k' between 2 and 10), good peak symmetry (As ~1.0), and sufficient resolution from any impurities or degradants.

MethodDevelopmentWorkflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Analyte Characterization (pKa, logP, UV Scan) B Select Column & Initial Conditions (e.g., C18, 50:50 ACN:Buffer) A->B C Optimize Mobile Phase Organic Modifier Screening (ACN vs. MeOH) B->C D Optimize Mobile Phase Gradient/Isocratic & % Organic C->D E Optimize Mobile Phase pH & Buffer Selection D->E F Fine-Tune System Parameters (Flow Rate, Column Temp.) E->F G Final Optimized Method F->G

Caption: A systematic workflow for RP-HPLC method development.

Experimental Protocol: Method Development

This section provides a detailed, step-by-step protocol for developing the analytical method.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.

  • Columns: C18, 4.6 x 150 mm, 5 µm (as a starting point).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Formic Acid (FA) or Phosphoric Acid (H₃PO₄), analytical grade

  • Reference Standard: 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline, with known purity.

Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution: Prepare sample solutions in the mobile phase to achieve a final concentration within the expected linear range of the method (e.g., 100 µg/mL). Filter all sample solutions through a 0.45 µm syringe filter prior to injection to prevent column blockage.

Wavelength Selection Protocol
  • Inject the 100 µg/mL working standard solution into the HPLC system equipped with a PDA detector.

  • Acquire the UV spectrum of the analyte peak as it elutes.

  • Identify the wavelength of maximum absorbance (λmax). This wavelength should be used for quantification to ensure maximum sensitivity. For benzothiazole derivatives, this is often in the 250-330 nm range.[9][10]

Chromatographic Condition Optimization

The following table outlines a logical progression for optimizing the chromatographic parameters.

Table 2: Parameters for Method Optimization

ParameterInitial ConditionOptimization Strategy & Rationale
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer suitable for LC-MS compatibility and provides a low pH (~2.7) to ensure protonation of the aniline group. Phosphoric acid can be used for UV-only methods for a more stable pH.[9]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and UV cutoff. Methanol (MeOH) should also be screened as it can offer different selectivity due to its protic nature.[7]
Gradient/Isocratic Isocratic: 50% BStart with an isocratic run. If peaks are too broad or retention is too long, develop a scouting gradient (e.g., 10-90% B over 15 min) to determine the optimal organic percentage for elution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Can be adjusted (e.g., 0.8-1.2 mL/min) to fine-tune retention time and resolution.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity but may affect analyte stability. Evaluate a range from 25-40 °C.
Injection Volume 10 µLA standard volume; can be adjusted to meet sensitivity requirements.
Detection PDA Scan (200-400 nm)Use the determined λmax for quantification.

Method Validation Protocol (per ICH Q2(R2))

Once an optimized method is achieved, it must be validated to demonstrate its suitability for the intended purpose. The validation process is guided by the principles outlined in ICH Q2(R2) and Q14 guidelines.[1][2]

ValidationWorkflow start_node start_node process_node process_node end_node end_node A Final Optimized Method B System Suitability Testing (SST) A->B C Specificity / Selectivity B->C D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Fully Validated Method H->I

Caption: ICH-compliant workflow for HPLC method validation.

System Suitability
  • Purpose: To ensure the chromatographic system is performing adequately before sample analysis.[11]

  • Protocol: Inject the working standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area and retention time: ≤ 2.0%

    • Tailing factor (As): ≤ 2.0

    • Theoretical plates (N): > 2000

Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[2]

  • Protocol:

    • Analyze a blank (mobile phase).

    • Analyze a placebo sample (if applicable).

    • Analyze the analyte spiked into the placebo.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to ensure the peak is free from co-eluting degradants.

  • Acceptance Criteria: The analyte peak should be free of interference from other components, and peak purity analysis (via PDA detector) should pass.

Linearity and Range
  • Purpose: To establish a linear relationship between analyte concentration and detector response over a defined range.[2]

  • Protocol: Prepare at least five concentrations of the analyte, typically spanning 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot a calibration curve of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Purpose: To determine the closeness of the measured value to the true value.[11]

  • Protocol: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

LOD & LOQ
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[11]

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

  • Protocol: Introduce small changes to the method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.1 unit)

    • Organic composition (e.g., ± 2%)

  • Acceptance Criteria: System suitability parameters should remain within the defined limits for all tested variations.

Summary of Expected Results

Following the protocols above, a final, optimized method is established. The validation data is then compiled to provide a complete picture of the method's performance.

Table 3: Example of Final Optimized Chromatographic Conditions

ParameterOptimized Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Mode Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Volume 10 µL
Detection λ 285 nm
Run Time 10 minutes
Expected Retention Time ~ 5.5 minutes

Table 4: Example Summary of Validation Results

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range (µg/mL) 50 - 150Covers target concentration
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.65%≤ 2.0%
Intermediate Precision (%RSD) 0.88%≤ 2.0%
LOQ (µg/mL) 0.5Verified with acceptable precision
Robustness PassedSST criteria met under all varied conditions

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing and validating an RP-HPLC method for the quantification of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline. By leveraging an understanding of the analyte's physicochemical properties and adhering to ICH guidelines, a specific, accurate, precise, and robust method can be established. This detailed protocol serves as a practical guide for researchers and quality control analysts, ensuring the generation of reliable and high-quality analytical data in a drug development setting.

References

  • PubChem. 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline. National Center for Biotechnology Information. [Link]

  • Barešová, H., et al. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection. Talanta. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • PubChemLite. 4-(benzo[d]thiazol-2-ylmethoxy)-2-methylaniline. National Center for Biotechnology Information. [Link]

  • Sivasubramanian, L., & Murugesan, S. (2001). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences. [Link]

  • Helda. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ACS Publications. (1980). Separation of Aromatic Amines by Reversed-Phase Chromatography. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • ResearchGate. Maximum UV-VIS Absorption Peaks (Xmax) and Second-Order... [Link]

  • Research and Reviews. (2014). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. [Link]

  • University of Tartu. pKa values bases. [Link]

Sources

Application Note: High-Fidelity Synthesis of 4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

This guide details the optimized synthetic protocol for 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline , a privileged scaffold in medicinal chemistry.[1] This structural motif—combining a benzothiazole heterocycle with a substituted aniline via an ether linker—is frequently utilized in the development of:

  • Amyloid-beta imaging agents (Thioflavin T analogues).[1][2][3][4]

  • Tyrosine kinase inhibitors (targeting EGFR/VEGFR pathways).[5][2]

  • Antitumor agents requiring a lipophilic, planar pharmacophore.[5][2]

The protocol prioritizes the Nitro-Precursor Route , ensuring high regioselectivity and avoiding the N-alkylation side reactions common when using unprotected aminophenols.[1] This modular approach allows for gram-scale synthesis with >95% purity suitable for biological screening.[1]

Retrosynthetic Strategy & Logic

To ensure structural integrity and maximize yield, we employ a convergent synthesis. Direct alkylation of 4-amino-3-methylphenol often results in a mixture of O-alkylation and N-alkylation.[1] Therefore, we utilize 4-nitro-3-methylphenol (4-nitro-m-cresol) as the nucleophile.[1][2] The nitro group serves as a masked amine, preventing N-alkylation and deactivating the ring against oxidative degradation during the etherification step.[1]

Reaction Pathway Visualization

SynthesisPath cluster_0 Phase 1: Williamson Ether Synthesis cluster_1 Phase 2: Chemoselective Reduction SM1 2-(Chloromethyl)-1,3-benzothiazole Inter Intermediate: 2-((3-methyl-4-nitrophenoxy) methyl)benzo[d]thiazole SM1->Inter + SM2 K2CO3, DMF 60°C, 4h SM2 4-Nitro-3-methylphenol (4-Nitro-m-cresol) SM2->Inter Prod Target: 4-(1,3-benzothiazol-2-ylmethoxy) -2-methylaniline Inter->Prod Reduction (Fe/NH4Cl or H2/Pd-C)

Figure 1: Two-step convergent synthesis strategy preventing N-alkylation byproducts.

Critical Reagents & Material Selection

Success depends on the quality of the alkylating agent and the choice of base.[1]

ReagentCAS No.[1][2]GradeCritical Note
2-(Chloromethyl)-1,3-benzothiazole 2942-58-7>97%Unstable. Moisture sensitive.[1][2] Store at 4°C. Hydrolyzes to alcohol if exposed to wet solvents.
4-Nitro-3-methylphenol 2581-34-2>98%Starting phenol.[1] Must be dry to calculate stoichiometry accurately.[1][2]
Potassium Carbonate (K₂CO₃) 584-08-7AnhydrousMilled powder preferred over granules for faster kinetics.[1][2]
Dimethylformamide (DMF) 68-12-2AnhydrousWater content <0.05% is essential to prevent hydrolysis of the alkyl chloride.[1][2]
Palladium on Carbon (Pd/C) 7440-05-310% wtFor catalytic hydrogenation (Method A).[1][2]
Iron Powder (Fe) 7439-89-6-325 meshFor chemical reduction (Method B - Halogen compatible).[1][2]

Detailed Experimental Protocols

Phase 1: Etherification (Synthesis of Nitro-Intermediate)

Objective: Covalent attachment of the benzothiazole linker to the phenol.[1]

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Charge the RBF with 4-nitro-3-methylphenol (1.53 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv) in one portion. The suspension may turn bright yellow/orange (phenoxide formation).[5][2] Stir at room temperature for 15 minutes.

  • Alkylation: Add 2-(chloromethyl)-1,3-benzothiazole (2.02 g, 11.0 mmol, 1.1 equiv) dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3).[5][2] The starting phenol (Rf ~0.[2]4) should disappear; the product (Rf ~0.[5][2]6) is less polar.[2]

  • Workup:

    • Cool to room temperature.[1][2][3][6][7]

    • Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring. The product should precipitate as a solid.[8]

    • Filter the solid and wash with water (3 x 50 mL) to remove residual DMF and salts.[2]

    • Purification: Recrystallize from Ethanol/Water or dry under vacuum if sufficiently pure (>95% by NMR).[5][2]

    • Yield Target: 85–92% (Yellow solid).

Phase 2: Nitro Reduction (Synthesis of Target Aniline)

Choice of Method:

  • Method A (H₂/Pd-C): Cleanest workup, best for small scale (<5g).[2]

  • Method B (Fe/NH₄Cl): Recommended if the benzothiazole ring contains halogen substituents (e.g., if using a chloro-substituted benzothiazole derivative) to avoid dehalogenation.[5][2]

Protocol A: Catalytic Hydrogenation (Standard)
  • Setup: In a 100 mL RBF or hydrogenation bottle, dissolve the Nitro-Intermediate (1.0 equiv) in Methanol or Ethanol (10 mL/g).

  • Catalyst: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an inert atmosphere (Nitrogen/Argon).[5][2] Caution: Pd/C is pyrophoric.[1][2]

  • Reduction: Purge the vessel with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at room temperature for 3–12 hours.

  • Completion: Monitor by TLC (the amine is significantly more polar than the nitro compound and may streak; use Ninhydrin stain for visualization).[2]

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[8]

    • Concentrate the filtrate under reduced pressure.[8]

    • Yield Target: >95% (Off-white to pale brown solid).

Protocol B: Iron-Mediated Reduction (Robust)[1][2]
  • Setup: In a 250 mL RBF, suspend the Nitro-Intermediate (1.0 equiv) in Ethanol:Water (3:1) .

  • Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reaction: Reflux the mixture (approx. 80°C) for 2–4 hours.

  • Workup:

    • Filter the hot mixture while hot through Celite to remove iron oxides.

    • Evaporate the ethanol.[4]

    • Extract the aqueous residue with Ethyl Acetate (3x).[2]

    • Dry organics over Na₂SO₄ and concentrate.[1][2]

Characterization & QC Criteria

To validate the synthesis, compare spectral data against these expected values.

TechniqueDiagnostic SignalStructural Confirmation
¹H NMR (DMSO-d₆)δ 5.5–5.7 ppm (s, 2H) O-CH₂-Benzothiazole (Linker).[1][2] This singlet is characteristic of the methylene bridge.[1]
¹H NMR δ 4.5–5.0 ppm (bs, 2H) -NH₂ (Aniline).[5][2] Broad singlet, exchangeable with D₂O.
¹H NMR δ 2.0–2.2 ppm (s, 3H) Ar-CH₃ (Methyl group on aniline ring).[5][2][9]
¹H NMR δ 7.9–8.1 ppm (d) Benzothiazole C4/C7 protons .[5][2] Distinctive downfield aromatic signals.
LC-MS [M+H]⁺ Calc.[1][2] MW: ~270.35 Da.[1][2] Look for M+1 peak.[1]

Troubleshooting & Optimization

  • Problem: Low Yield in Phase 1.

    • Cause: Hydrolysis of 2-(chloromethyl)benzothiazole.[1][2]

    • Solution: Ensure DMF is anhydrous.[1][2] Increase K₂CO₃ to 2.5 equiv. Add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).[5][2]

  • Problem: Product is dark/tarry (Phase 2).

    • Cause: Oxidation of the free aniline.[1]

    • Solution: Perform the reduction and workup under an inert atmosphere. Store the final product at -20°C under argon. Convert to the hydrochloride salt (using HCl/Ether) for long-term stability.[2]

  • Problem: Incomplete Reduction.

    • Solution: If using Method A, ensure the H₂ balloon is refilled and stirring is vigorous to break the gas-liquid interface.[1] If using Method B, ensure mechanical agitation is sufficient to suspend the iron powder.[5][2]

References

  • Benzothiazole Synthesis Overview

    • Organic Syntheses, Coll.[5][2] Vol. 3, p. 76 (1955); Vol. 22, p. 16 (1942).[5][2] Link

  • Phenolic Alkylation Conditions

    • Musso, D. L., et al. "Synthesis and Anticonvulsant Activity of Benzothiazole Derivatives."[5][2] Journal of Medicinal Chemistry, 2003.[5][2] (Standard K2CO3/DMF protocol).

  • Nitro Reduction Methodologies

    • ChemicalBook Protocols, "Reduction of 1-methoxy-2-methyl-4-nitrobenzene to 4-methoxy-3-methylaniline using Pd/C." Link[1][2]

  • Related Amyloid Imaging Scaffolds

    • Stephenson, K. A., et al. "Synthesis and biological evaluation of 4-(1,3-benzothiazol-2-yl)aniline derivatives."[1][2] Bioconjugate Chemistry, 2007.[5][2] (Context for benzothiazole-aniline conjugates).

  • General Heterocycle Alkylation

    • Organic Chemistry Portal, "Synthesis of Benzothiazoles."[5][2] Link

Sources

Application Note: Storage, Handling, and Utilization of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The compound 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline is a highly specialized primary amine building block utilized extensively in advanced medicinal chemistry. Its most prominent application is serving as the direct precursor in the synthesis of diflapolin (N-[4-(benzothiazol-2-ylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)urea), a first-in-class dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH)[1].

Because the integrity of the primary amine is critical for downstream urea coupling reactions, researchers must employ rigorous storage and handling protocols. This guide provides a comprehensive, self-validating framework for the physicochemical management and synthetic application of this critical intermediate[2].

Physicochemical Profiling & Storage Rationale

The molecular architecture of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline features an electron-rich aniline core (enhanced by the electron-donating ortho-methyl group) and a benzothiazole ether linkage. These structural features dictate its vulnerabilities:

  • Oxidative Susceptibility: The electron-rich nitrogen lone pair is highly susceptible to radical-mediated auto-oxidation by atmospheric triplet oxygen. Uncontrolled oxidation leads to the formation of colored azo, azoxy, or quinone imine oligomers, which actively quench subsequent isocyanate coupling reactions.

  • Ether Linkage Stability: While the benzothiazole ring is robust, the ether linkage can undergo cleavage if exposed to strong Lewis or Brønsted acids at elevated temperatures.

To preserve the compound's reactivity, the following empirical storage parameters must be strictly observed.

Table 1: Quantitative Storage and Stability Parameters
ParameterRecommended ConditionCausality / RationaleDegradation Risk (if ignored)
Temperature -20°C (Long-term)Suppresses thermal kinetic energy required for auto-oxidation.>5% degradation over 3 months at RT.
Atmosphere Argon or NitrogenDisplaces atmospheric oxygen, preventing radical initiation.Formation of quinone imines (darkening).
Light Exposure Amber Glass / DarkPrevents UV-induced homolytic cleavage and photo-oxidation.Photolytic degradation of the ether bridge.
Moisture Desiccated (<10% RH)Prevents hydration which can interfere with anhydrous reactions.Trace water hydrolyzes downstream reagents.

Handling & Preparation Protocols

To ensure a self-validating workflow, the handling of the aniline must be tightly controlled to prevent the introduction of ambient moisture, which acts as a destructive nucleophile in urea synthesis.

Step-by-Step Handling Procedure
  • Thermal Equilibration: Remove the sealed, argon-purged vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (RT) for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This trace water will aggressively consume isocyanate reagents in the next step.

  • Inert Weighing: Purge a clean analytical balance enclosure with a gentle stream of nitrogen. Weigh the required mass rapidly using an anti-static spatula.

  • Solvent Preparation: Dissolve the aniline in anhydrous, amine-free solvent (e.g., Tetrahydrofuran [THF] or Dichloromethane[DCM]) immediately after weighing.

  • Re-sealing: Flush the master vial with Argon for 15 seconds before tightly capping and returning it to -20°C storage.

Workflow Step1 1. Equilibration Warm to RT in desiccator Step2 2. Inert Weighing N2 environment Step1->Step2 Step3 3. Dissolution Anhydrous THF/DCM Step2->Step3 Step4 4. Re-sealing Argon purge, -20°C Step3->Step4

Figure 1: Standardized handling workflow to prevent oxidative and hydrolytic degradation.

Application Protocol: Synthesis of Diflapolin

The primary utility of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline is its conversion into the urea-based inhibitor diflapolin via coupling with 3,4-dichlorophenyl isocyanate[2].

Experimental Methodology
  • Reaction Setup: In an oven-dried round-bottom flask under an Argon atmosphere, dissolve 1.0 equivalent of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline in anhydrous THF (0.2 M concentration).

  • Reagent Addition: Add 1.05 equivalents of 3,4-dichlorophenyl isocyanate dropwise at 0°C.

    • Causality: The slight excess of isocyanate ensures complete consumption of the aniline. Performing the addition at 0°C controls the exothermic urea formation, preventing thermal degradation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 1:1). The starting aniline exhibits bright blue fluorescence under 254 nm UV and stains strongly with ninhydrin. System Validation: The complete disappearance of the ninhydrin-positive spot and the emergence of a higher

    
    , ninhydrin-negative spot confirms 100% conversion, validating that the handling protocol successfully excluded moisture.
    
  • Isolation: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure diflapolin product as a white solid. Filter and dry under a high vacuum.

Table 2: Quantitative Reaction Optimization
Solvent SystemTemperatureReaction TimeIsolated YieldByproduct Formation (Symmetric Urea)
Anhydrous THF 0°C to RT4 hours>85% <2% (Optimal conditions)
Anhydrous DCMRT6 hours78%<5%
Non-Anhydrous THFRT4 hours<40%>50% (Moisture hydrolyzed isocyanate)

Downstream Application: Dual FLAP/sEH Inhibition Pathway

The successful handling and synthesis of this aniline derivative yield diflapolin, a molecule that uniquely modulates the arachidonic acid (AA) cascade. By inhibiting FLAP (IC50 = 30 nM), it prevents the 5-LOX-mediated synthesis of pro-inflammatory leukotrienes[1]. Simultaneously, by inhibiting sEH (IC50 = 20 nM), it prevents the hydrolytic degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs)[1]. This dual action represents a highly effective, synergistic approach to resolving inflammation without the cardiovascular risks associated with traditional COX-2 inhibitors[2].

Pathway cluster_FLAP Pro-Inflammatory Pathway cluster_sEH Resolution Pathway AA Arachidonic Acid (AA) FLAP 5-LOX / FLAP Complex AA->FLAP Conversion CYP CYP Epoxygenases AA->CYP Epoxidation LT Leukotrienes (LTs) (Inflammation) FLAP->LT Synthesis EET EETs (Anti-inflammatory) CYP->EET Synthesis sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DiH DiHETrEs (Loss of benefit) sEH->DiH Degradation Diflapolin Diflapolin (Aniline-Derived Urea) Diflapolin->FLAP Inhibits (IC50 = 30 nM) Diflapolin->sEH Inhibits (IC50 = 20 nM)

Figure 2: Dual inhibition of FLAP and sEH by the aniline-derived diflapolin.

References

  • Garscha, U., Romp, E., Pace, S., et al. "Pharmacological profile and efficiency in vivo of diflapolin, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase." Scientific Reports 7, 9398 (2017). Available at:[Link]

  • Vieider, L., Romp, E., Temml, V., et al. "Synthesis, Biological Evaluation and Structure–Activity Relationships of Diflapolin Analogues as Dual sEH/FLAP Inhibitors." ACS Medicinal Chemistry Letters 10, 1, 32-36 (2018). Available at:[Link]

Sources

Technical Guide: In Vitro Assay Preparation & Profiling of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

This technical guide details the preparation, handling, and experimental application of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline (CAS: 178804-04-1). Belonging to the benzothiazole class of fluorophores, this compound shares structural homology with established amyloid-binding probes such as Thioflavin T (ThT) and Pittsburgh Compound B (PiB).

Core Applications
  • Fluorogenic Amyloid Detection: The benzothiazole core acts as a "molecular rotor." In solution, free rotation of the benzothiazole and aniline rings dissipates excited energy non-radiatively. Upon binding to the

    
    -sheet grooves of amyloid fibrils (e.g., A
    
    
    
    42, Tau), rotation is restricted, resulting in a sharp increase in fluorescence quantum yield (Quantum Yield Enhancement).
  • Pharmacological Screening: As a substituted aniline derivative, it serves as a scaffold for structure-activity relationship (SAR) studies targeting neurodegenerative pathways or enzyme inhibition (e.g., AChE/MAO-B).

Physicochemical Preparation

Critical Warning: Benzothiazole derivatives are hydrophobic. Improper solubilization will lead to microprecipitation, causing false-negative binding data or false-positive toxicity results due to aggregate scattering.

Stock Solution Formulation
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade

    
     99.9%).
    
  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Stable for 6 months.

ParameterSpecification
Molecular Weight ~270.35 g/mol (Estimate based on formula C

H

N

OS)
Solubility Limit (Aq) < 10

M (Poor)
Solubility Limit (DMSO) > 50 mM
Working Conc. 1

M – 20

M
Max DMSO in Assay 0.5% (v/v) to avoid protein denaturation
Working Solution (Day of Assay)

Do not dilute directly from 100% DMSO to aqueous buffer if the final concentration is high. Use a step-down dilution:

  • Intermediate: Dilute 10 mM Stock 1:10 in DMSO

    
     1 mM.
    
  • Final: Dilute 1 mM Intermediate 1:1000 into Assay Buffer

    
     1 
    
    
    
    M (0.1% DMSO final).

Protocol A: Fluorometric Amyloid Fibril Binding Assay

This protocol quantifies the binding affinity (


) of the compound to synthetic Amyloid-

(1-42) fibrils.
Materials
  • Ligand: 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline.

  • Target: Synthetic A

    
    (1-42) peptide, pre-aggregated (incubated at 37°C for 24h to form fibrils).
    
  • Buffer: PBS (pH 7.4) or Glycine-NaOH (pH 8.5).

  • Positive Control: Thioflavin T (ThT) [1].[1]

Assay Workflow
  • Plate Setup: Use Black 96-well flat-bottom plates (polystyrene, non-binding surface).

  • Fibril Addition: Add 5

    
    L of pre-formed A
    
    
    
    42 fibrils (10
    
    
    M stock) to experimental wells.
  • Compound Titration: Add 95

    
    L of the test compound at increasing concentrations (0, 0.1, 0.5, 1, 5, 10, 20, 50 
    
    
    
    M).
  • Incubation: Incubate for 30 minutes at Room Temperature (RT) in the dark.

  • Readout: Measure Fluorescence using a microplate reader.

    • Excitation: 355 nm (Bandwidth 9 nm)

    • Emission: 450 nm (Bandwidth 20 nm)

    • Note: Perform a spectral scan first to confirm optimal peaks for this specific derivative, as the methoxy linker may shift peaks relative to ThT.

Data Analysis

Calculate the corrected fluorescence intensity (


) and fit to a one-site binding model:



Where


 is the concentration of the benzothiazole ligand.

Protocol B: Cell Viability Profiling (Cytotoxicity)

Before advancing to efficacy studies, the cytotoxicity of the aniline moiety must be evaluated, as metabolic oxidation of anilines can generate reactive quinone imines.

Methodology (MTT Assay)
  • Cell Line: SH-SY5Y (Neuroblastoma) or HEK293.

  • Seeding: 10,000 cells/well in 96-well clear plates. Incubate 24h.

  • Treatment: Treat cells with compound (0.1 – 100

    
    M) for 48 hours.
    
  • Development:

    • Add 20

      
      L MTT reagent (5 mg/mL). Incubate 4h at 37°C.
      
    • Aspirate media. Solubilize formazan crystals with 150

      
      L DMSO.
      
  • Quantification: Absorbance at 570 nm (Ref 630 nm).

Visualization of Mechanism & Workflow

Mechanism of Action: Molecular Rotor

The following diagram illustrates the fluorescence activation mechanism upon binding to the


-sheet rich amyloid groove.

G FreeState Free Ligand (In Solution) Rotation Free Rotation (Benzothiazole-Aniline bond) FreeState->Rotation Excitation BoundState Bound Ligand (Amyloid Groove) FreeState->BoundState + Aβ Fibrils NonRad Non-Radiative Decay (Low Fluorescence) Rotation->NonRad Energy Loss Restricted Rotation Restricted (Steric Lock) BoundState->Restricted Excitation Radiative Radiative Decay (High Fluorescence) Restricted->Radiative Emission (450nm)

Caption: Fluorescence enhancement mechanism. In solution, bond rotation quenches signal. Binding to amyloid fibrils locks the conformation, triggering fluorescence.

Assay Plate Map Strategy

PlateMap cluster_legend Plate Layout Legend Key Background (Buffer) Neg Ctrl (DMSO) Pos Ctrl (ThT) Test Cmpd (Titration) Plate Row/Col 1 2 3 4 5 6 ... 12 A BKG BKG Test 0.1µM Test 0.1µM Test 10µM Test 10µM ... POS B NEG NEG Test 0.5µM Test 0.5µM Test 20µM Test 20µM ... POS C NEG NEG Test 1.0µM Test 1.0µM Test 50µM Test 50µM ... POS D ... ... Test 5.0µM Test 5.0µM Test 100µM Test 100µM ... ...

Caption: Recommended 96-well plate layout including duplicate points for titration and dedicated columns for background (BKG), vehicle (NEG), and Thioflavin T (POS) controls.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation High concentration in aqueous buffer.Limit final DMSO to <1% but ensure intermediate dilution step is used. Do not exceed 50

M in PBS.
High Background Non-specific binding to plate.Use NBS (Non-Binding Surface) plates or add 0.01% Tween-20 to buffer.
No Fluorescence Incorrect Ex/Em filters.The methoxy group may blue-shift the spectrum. Run an emission scan (300-600nm) to verify peaks.
Signal Decay Photobleaching.Keep plates in dark. Read immediately after incubation.

References

  • BenchChem. Application Notes and Protocols: Benzothiazole Derivatives in Medicinal Chemistry. (2025).[2] Retrieved from

  • PubChem. Compound Summary: 4-(1,3-benzothiazol-2-yl)-2-methylaniline.[3] (2025).[2] National Library of Medicine. Retrieved from

  • Cui, M., et al. Synthesis and evaluation of novel benzothiazole derivatives... as potential radiotracers for beta-amyloid plaques.[4] Bioorganic & Medicinal Chemistry (2010).[4] Retrieved from

  • Asti, M., et al. 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques. Molecules (2023).[5] Retrieved from

  • Cayman Chemical. 4-Methylumbelliferyl-β-D-Glucopyranoside Product Information. (2025).[2] Retrieved from

Sources

Application Note: Advanced Crystallization Protocols for Benzothiazole Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiazole aniline derivatives, particularly the 2-(4-aminophenyl)benzothiazole scaffold, are highly valued in pharmaceutical development due to their potent antitumor properties and their utility as highly selective amyloid-imaging agents for Alzheimer's disease[1][2]. Despite their biological significance, the purification of these compounds presents significant thermodynamic challenges. The presence of both a hydrogen-bond accepting thiazole nitrogen and a hydrogen-bond donating aniline group leads to complex polymorphic behaviors. Furthermore, these compounds frequently suffer from "oiling out" (liquid-liquid phase separation) during cooling crystallization, which severely compromises purity and yield[1].

As a Senior Application Scientist, I have structured this guide to address the unique thermodynamic and kinetic challenges associated with the crystallization of these derivatives. This protocol establishes a self-validating workflow designed to bypass the labile zone, prevent oiling out, and ensure high-fidelity polymorphic recovery.

Mechanistic Principles & Causality in Solvent Selection

The "Oiling Out" Phenomenon: Oiling out occurs when a cooling solution crosses the liquid-liquid coexistence curve (binodal) before reaching the solid-liquid equilibrium curve. Instead of forming a crystalline lattice, the solute separates into a dense, viscous liquid phase. This is exceptionally common in benzothiazole derivatives due to their relatively low melting points and high solubility in warm organic solvents[1].

Causality of Solvent/Antisolvent Ratios: To counteract oiling out, a binary solvent system (e.g., Ethanol/Water or Methanol/Water) is frequently employed. The primary solvent (alcohol) dissolves the compound via dipole-dipole interactions, while the antisolvent (water) sharply reduces solubility upon addition. This narrows the metastable zone width (MSZW) and forces heterogeneous nucleation before the oiling-out boundary is reached[2][3]. Alternatively, when using single-solvent systems, adding a 5% volume excess of the hot solvent prevents the solution from becoming overly saturated, which is the primary kinetic driver of liquid-liquid separation[1].

Quantitative Data Summary

The following table summarizes validated solvent systems, ratios, and expected yields for various benzothiazole derivatives based on recent literature.

Table 1: Validated Crystallization Systems for Benzothiazole Derivatives

Compound / DerivativePrimary SolventAntisolventRatioYield (%)Reference
p-Aminophenyl benzothiazoleMethanolWater80:2066%[2]
Thiazolidinone-benzothiazoleEthanolWater2:179%[3]
Chloroacetamide-benzothiazoleEthanolNoneN/A82%[3]
Thiazolidinonyl benzothiazoleEthanolNoneN/A37%[4]

Thermodynamic Workflow & Decision Matrix

The following diagram illustrates the logical relationship between cooling rates, supersaturation zones, and the physical state of the benzothiazole derivative.

BenzothiazoleCrystallization Start Saturated Benzothiazole Solution (75 °C) Cooling Controlled Cooling (0.1 °C / min) Start->Cooling Optimal Pathway RapidCooling Rapid Cooling (> 1.0 °C / min) Start->RapidCooling Sub-optimal Pathway MSZW Metastable Zone (Controlled Supersaturation) Cooling->MSZW Labile Labile Zone (High Supersaturation) RapidCooling->Labile Nucleation Heterogeneous Nucleation MSZW->Nucleation OilingOut Liquid-Liquid Phase Separation (Oiling Out) Labile->OilingOut Harvest Crystal Growth & Harvesting Nucleation->Harvest Reheat Reheat to 75 °C Add 5% Primary Solvent OilingOut->Reheat Corrective Action Reheat->Start

Workflow and thermodynamic decision tree for preventing oiling out in benzothiazole crystallization.

Detailed Experimental Protocols

Protocol A: Binary Solvent (Methanol/Water) Crystallization for p-Aminophenyl Benzothiazole

This protocol utilizes an 80:20 Methanol/Water system to isolate p-aminophenyl benzothiazole[2]. It is designed as a self-validating system with built-in quality control checkpoints.

Step 1: Dissolution Suspend 5.0 g of crude p-aminophenyl benzothiazole in 40 mL of HPLC-grade Methanol. Heat to 65 °C under continuous stirring (400 rpm) until complete dissolution is achieved. Causality: Methanol disrupts intermolecular hydrogen bonding between the aniline -NH2 and thiazole -N=, ensuring monomeric dispersion in the solvent[2].

Step 2: Hot Filtration (Checkpoint 1) Pass the hot solution through a 0.45 µm PTFE syringe filter into a pre-warmed crystallization vessel. Validation: The filtrate must be optically clear. This confirms the removal of insoluble impurities that could act as uncontrolled nucleation sites.

Step 3: Antisolvent Addition Maintain the solution at 60 °C. Add 10 mL of deionized water (pre-heated to 60 °C) dropwise at a rate of 1 mL/min. Causality: Adding the antisolvent hot prevents localized cold spots that trigger premature, amorphous precipitation. The 80:20 ratio is the thermodynamic sweet spot for this specific scaffold[2].

Step 4: Controlled Cooling (Checkpoint 2) Program the chiller to cool the vessel from 60 °C to 20 °C at a strict rate of 0.2 °C/min. Validation (The Oiling Out Test): At approximately 45 °C, inspect the solution. If discrete, reflective particulates (needles) are visible, nucleation is successful. If the solution becomes a milky emulsion, oiling out has occurred[1]. Corrective Action: If oiled out, reheat to 65 °C, add 2 mL of Methanol, and reduce the cooling rate to 0.1 °C/min.

Step 5: Harvesting Stir the suspension at 20 °C for 2 hours to maximize yield. Filter under vacuum and wash the filter cake with 10 mL of ice-cold Methanol/Water (50:50). Dry under vacuum at 40 °C for 12 hours.

Protocol B: Single-Solvent Cooling Crystallization for Chloroacetamide-Benzothiazole Intermediates

For functionalized intermediates, a single-solvent system is often sufficient if thermal gradients are strictly managed[3].

Step 1: Dissolution & Saturation Management Dissolve the crude chloroacetamide-benzothiazole derivative in absolute ethanol (approx. 10 mL/g) at 78 °C (reflux)[3]. Once dissolved, deliberately add a 5% volume excess of hot ethanol. Causality: Avoiding the "absolute minimum" solvent volume prevents the solution from resting directly on the binodal curve, which is the primary kinetic driver of oiling out in low-melting-point benzothiazoles[1].

Step 2: Ambient Cooling (Checkpoint 1) Remove the vessel from the heat source and allow it to cool ambiently to room temperature overnight. Do not use an ice bath. Validation: Spontaneous nucleation should begin within 2 hours. Rapid precipitation indicates the system was pushed into the labile zone, risking solvent entrapment.

Step 3: Harvesting & Analytical Validation (Checkpoint 2) Filter the resulting light-yellow crystalline solid under vacuum, wash with cold ethanol, and dry[3]. Validation: Post-crystallization, the solid must be validated using Differential Scanning Calorimetry (DSC). A sharp endothermic peak corresponding to the specific melting point (e.g., ~170 °C for chloroacetamide derivatives) confirms polymorphic purity[3]. Broad peaks indicate residual solvent or amorphous content, necessitating a recrystallization cycle.

References

  • [5] A Tridentate Cu(II) Complex with a 2-(4′-Aminophenyl)Benzothiazole Derivative: Crystal Structure and Biological Evaluation for Anticancer Activity. ResearchGate. Available at:

  • [6] Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors. PMC / NIH. Available at:

  • [3] Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC / NIH. Available at:

  • [4] Synthesis of some new benzothiazole derivatives as potential antimicrobial and antiparasitic agents. Ingenta Connect. Available at:

  • [1] 2-(4-Chlorophenyl)benzothiazole | 6265-91-4. Benchchem. Available at:

  • [2] Synthesis, characterization and 11C- radiolabeling of amino phenyl benzothiazoles: Structural effects on the alkylation of. UQ eSpace - The University of Queensland. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Degradation Profiling of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this portal to provide advanced troubleshooting and methodological guidance for researchers conducting forced degradation and stability-indicating assays on 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline . This guide bridges regulatory expectations with bench-level chemical realities, ensuring your analytical workflows are robust, self-validating, and mechanistically sound.

FAQ 1: Experimental Design & Stress Conditions

Q: How do I design a forced degradation study that complies with ICH Q1A(R2) while ensuring optimal degradation of this specific benzothiazole-aniline derivative?

A: The regulatory objective under ICH Q1A(R2) is not to destroy the molecule, but to generate a predictive degradation profile. You must target a degradation window of 5% to 20%[1][2][3]. Exceeding 20% degradation often triggers secondary or tertiary degradation pathways (e.g., degradation of the degradants themselves), which are not clinically relevant and will unnecessarily complicate your chromatographic separation[3].

Because 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline contains a primary amine, an ether linkage, and a benzothiazole ring, it requires a carefully calibrated stress matrix to capture all primary degradation vectors without over-stressing the system.

Table 1: Quantitative Stress Condition Matrix
StressorReagent / ConditionTemperatureExposure TimeTarget Degradation
Acidic Hydrolysis 0.1 N HCl40°C - 60°C24 - 48 hrs5% - 20%
Basic Hydrolysis 0.1 N NaOH40°C - 60°C24 - 48 hrs5% - 20%
Oxidation 3% - 7.5% H₂O₂Room Temp - 55°C45 mins - 24 hrs5% - 20%
Thermal Solid state API60°C - 80°C7 - 14 days5% - 20%
Photolysis ICH Q1B (UV/Vis)Room Temp1.2M lux hrs5% - 20%

(Data synthesized from standard forced degradation parameters[2][3][4])

Step-by-Step Methodology: Self-Validating Stress Testing Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the API in an inert, LC-MS compatible co-solvent (e.g., acetonitrile) to ensure complete dissolution before introducing aqueous stress media[3][4].

  • Stress Initiation: Aliquot the stock into separate amber vials (to prevent unintended photolysis) and add the respective stress reagents.

  • Sham Control Validation (Critical Step): Simultaneously prepare a "sham" control containing the API and the co-solvent, but replace the stressor with LC-MS grade water. Incubate this alongside your stressed samples. Causality: This validates that any observed degradation is strictly caused by the chemical stressor and not thermal instability in the diluent.

  • Kinetic Monitoring: Pull aliquots at predefined time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: Immediately neutralize acid/base samples (e.g., add 0.1 N NaOH to the HCl stressed sample). For oxidative samples, quench with a reducing agent like sodium metabisulfite. Causality: Failing to quench means the molecule will continue to degrade in the autosampler queue, leading to non-reproducible kinetics and artificially inflated degradation percentages.

  • Dilution: Dilute the quenched samples 1:10 with mobile phase to a final concentration of ~0.1 mg/mL prior to injection[4].

FAQ 2: Resolving Mass Balance Discrepancies

Q: During my stability-indicating assay, the sum of the parent API and identified degradants does not reach 100%. How do I troubleshoot this mass balance failure?

A: Mass balance is achieved when the assay value of the remaining active ingredient plus the sum of the degradation products equals approximately 100% (typically 97% to 104% is acceptable)[3]. A loss of mass balance in LC-MS/MS usually stems from differences in ionization efficiency or undetected volatile degradants.

For 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline, cleavage of the ether bond produces fragments with vastly different chemical properties. The benzothiazole fragment ionizes exceptionally well in positive electrospray ionization (+ESI), but the phenolic fragment may require negative ionization (-ESI)[5]. Relying solely on +ESI will result in an apparent "missing mass."

MassBalance Start Mass Balance < 95% CheckVol Check for Volatile Degradants (GC-MS) Start->CheckVol CheckRet Check Column Retention Start->CheckRet CheckIon Check Ionization Efficiency Start->CheckIon Detect Degradant Detected? CheckVol->Detect CheckRet->Detect CheckIon->Detect Elucidate Structural Elucidation (HR-MS/MS) Detect->Elucidate Yes Optimize Optimize Extraction/ Solvents Detect->Optimize No Optimize->Start

Mass balance troubleshooting workflow for LC-MS/MS degradation studies.

Step-by-Step Methodology: Orthogonal LC-MS/MS Method Optimization
  • Chromatographic Separation: Utilize a high-resolution UPLC C18 column (e.g., 1.7 µm particle size) to separate isobaric degradants. Apply a shallow gradient of 0.1% formic acid in water to acetonitrile over 15-30 minutes to ensure all polar and non-polar degradants elute[4].

  • Orthogonal Detector Alignment: Connect a Photodiode Array (PDA) detector in series before the High-Resolution Mass Spectrometer (HRMS). Causality: MS response factors vary wildly depending on proton affinity. UV detection provides a much more uniform response factor for accurate mass balance calculations, while the HRMS provides the exact elemental composition[3][6].

  • Polarity Switching: Configure the mass spectrometer to rapidly switch between +ESI and -ESI modes within the same run. This ensures the capture of both basic benzothiazole derivatives and acidic phenolic cleavage products[5][6].

  • System Suitability Validation: Inject a mixed standard of the parent API and a known stable isotopic internal standard before and after the stressed samples. This self-validating step confirms that any observed loss in parent mass is due to actual chemical degradation, not a drop in instrument sensitivity or source contamination.

FAQ 3: Mechanistic Elucidation of Degradation Pathways

Q: What are the primary structural vulnerabilities of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline, and what specific degradation products should I look for in the MS spectra?

A: High-resolution tandem mass spectrometry (HR-MS/MS) is the definitive technique for structural elucidation[1][6]. By understanding the intrinsic chemical vulnerabilities of the molecule, you can predict the mass shifts (Δm/z) of the degradants. This molecule has three primary sites of lability:

  • The Benzothiazole Sulfur: While part of an aromatic system, the sulfur atom is highly susceptible to oxidation under aggressive peroxide conditions (e.g., 7.5% H₂O₂). Look for an addition of +16 Da (sulfoxide) or +32 Da (sulfone)[4].

  • The Ether Linkage: The ether bond connecting the benzothiazole-methyl group to the phenol ring can undergo cleavage under extreme acidic or basic hydrolysis. This will yield two distinct fragments: 4-amino-3-methylphenol and (1,3-benzothiazol-2-yl)methanol[1][2].

  • The Aniline Amine: The primary amine is electronically rich and susceptible to both chemical oxidation and photo-oxidation, forming N-oxides, hydroxylamines, or nitroso compounds (+16 Da or +14 Da mass shifts)[4][6].

DegradationPathways Parent 4-(1,3-benzothiazol-2-ylmethoxy) -2-methylaniline Oxidation Oxidation (H2O2) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV/Vis) Parent->Photolysis Sulfoxide Benzothiazole Sulfoxide [M+16] Oxidation->Sulfoxide S-Oxidation NOxide Aniline N-Oxide [M+16] Oxidation->NOxide N-Oxidation Cleavage Ether Cleavage Products Hydrolysis->Cleavage Ether Cleavage Photolysis->Cleavage Photo-cleavage Radical Radical Recombination Photolysis->Radical Aniline Radicals

Predictive mechanistic degradation pathways of the benzothiazole-aniline derivative.

References

1.[1] ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass. URL: [Link] 2.[2] Biopharm International. "Forced Degradation Studies: Regulatory Considerations and Implementation." Biopharm International. URL: [Link] 3.[4] Waters Corporation. "Utilizing UPLC/MS for Conducting Forced Degradation Studies." LCMS.cz. URL: [Link] 4.[3] SGS. "How to Approach a Forced Degradation Study." SGS Life Sciences. URL: [Link] 5.[6] American Pharmaceutical Review. "Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry." URL: [Link] 6.[5] PubMed. "Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction." NIH. URL: [Link]

Sources

minimizing impurities in 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ambident" Challenge

You are encountering difficulty with the synthesis of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline . This molecule is a critical scaffold, often used in the development of Sorbitol Dehydrogenase (SDH) inhibitors and various Tyrosine Kinase Inhibitors (TKIs).

The core chemical challenge here is the ambident nucleophilicity of your starting material, 4-amino-3-methylphenol. You have two competing nucleophiles: the phenolic oxygen (desired) and the aniline nitrogen (undesired).

If your impurity profile shows high levels of Regioisomer A (N-alkylated) or Impurity B (Hydrolysis), your current protocol likely lacks the necessary kinetic control. This guide restructures your approach from "react and hope" to "control and verify."

Part 1: The Impurity Landscape (Root Cause Analysis)

Before adjusting parameters, we must identify the enemy. Based on your target structure, here are the specific impurities you are likely generating:

Impurity CodeStructure / IdentityOriginRoot Cause
Impurity A (Critical) N-alkylated isomer (N-(benzothiazol-2-ylmethyl)-4-hydroxy-2-methylaniline)Competitive NucleophilicityBase too strong (deprotonating amine) or solvent too polar/protic.
Impurity B Bis-alkylated dimer (N,O-bis(benzothiazol-2-ylmethyl)...)StoichiometryExcess alkyl halide or lack of amine protection.
Impurity C 2-(Hydroxymethyl)benzothiazole HydrolysisWet solvent (DMF/Acetone) or poor quality starting material (2-chloromethylbenzothiazole).
Impurity D Azo/Azoxy dimers OxidationExposure of the electron-rich aniline to air during basic workup.
Visualizing the Reaction Pathways

The following diagram maps the kinetic competition occurring in your flask.

ReactionPathways SM1 4-amino-3-methylphenol Target TARGET PRODUCT (O-Alkylated) SM1->Target Path 1: Phenoxide Attack (K2CO3/Acetone) ImpA IMPURITY A (N-Alkylated) SM1->ImpA Path 2: Amine Attack (Neutral conditions) SM2 2-(chloromethyl) benzothiazole ImpC IMPURITY C (Hydrolysis) SM2->ImpC H2O / Moisture ImpB IMPURITY B (Bis-Alkylated) Target->ImpB Over-alkylation

Figure 1: Kinetic competition between O-alkylation (desired) and N-alkylation/Hydrolysis pathways.

Part 2: Troubleshooting Guide (FAQs)

Q1: My HPLC shows a 15% peak for the N-alkylated impurity. How do I stop this?

The Fix: Switch to "Hard" Base Conditions. The phenol group (


) is more acidic than the aniline (

). You need a base that fully deprotonates the phenol to the phenoxide (a hard nucleophile) without touching the amine.
  • Avoid: NaH (Sodium Hydride). It is too strong and can deprotonate the aniline, leading to N-alkylation.

  • Avoid: Triethylamine/DIPEA. These often act as proton shuttles and can encourage N-alkylation via hydrogen bonding.

  • Recommended: Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .
  • Solvent Synergy: Use Acetone or Acetonitrile . While DMF is common, it can sometimes promote N-alkylation due to high polarity. Acetone (reflux) often provides the best O/N selectivity ratio because the phenoxide is solubilized, but the neutral amine remains less reactive.

Q2: The reaction mixture turns dark black/tarry after 2 hours.

The Fix: Oxygen Exclusion. Your product is an electron-rich aniline. In the presence of base and air, it rapidly oxidizes to form radical cations, which polymerize into dark tars (Impurity D).

  • Protocol Adjustment: You must sparge your solvents with Nitrogen/Argon for 15 minutes before adding reagents. Run the reaction under a positive pressure of inert gas.

  • Workup Tip: Add a pinch of Sodium Dithionite (

    
    )  or Ascorbic Acid to the aqueous quench buffer. This acts as an antioxidant scavenger, keeping the product distinctively yellow/tan rather than black.
    
Q3: I see a persistent impurity at RRT 0.85 (Mass M-Cl+OH).

The Fix: Dry Your Solvents. This is Impurity C (2-(hydroxymethyl)benzothiazole). The starting material, 2-(chloromethyl)benzothiazole, is highly electrophilic and hydrolyzes instantly in the presence of water.

  • Diagnosis: If you are using "bottle grade" DMF or Acetone, this is your culprit.

  • Action: Use anhydrous solvents (molecular sieve dried).

  • Stoichiometry: Because some hydrolysis is inevitable, use a slight excess of the electrophile (1.1 equivalents) to ensure full conversion of the aminophenol.

Part 3: Optimized Experimental Protocols

I am providing two protocols. Method A is for general synthesis.[1] Method B is the "Gold Standard" if Method A fails to reduce the N-alkylated impurity below 5%.

Method A: Direct Selective Alkylation (Standard)

Best for: Quick synthesis when <5% N-alkylated impurity is acceptable.

  • Preparation: Charge a 3-neck flask with 4-amino-3-methylphenol (1.0 equiv) and

    
      (2.0 equiv, granular, freshly ground).
    
  • Solvent: Add anhydrous Acetone (0.5 M concentration). Note: Acetone is preferred over DMF for selectivity.

  • Activation: Stir at reflux for 30 minutes before adding the electrophile. This ensures formation of the phenoxide salt.

  • Addition: Add 2-(chloromethyl)benzothiazole (1.1 equiv) dropwise over 20 minutes.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Filter off inorganic salts while hot. Concentrate the filtrate. Recrystallize from Ethanol/Water to remove trace N-alkylated isomers.

Method B: The "Schiff Base" Protection Route (High Purity)

Best for: Pharmaceutical grade requirements (>99.5% purity). Logic: We temporarily "mask" the amine as an imine, forcing the reaction to occur only on the oxygen.

  • Protection: React 4-amino-3-methylphenol with Benzaldehyde (1.0 equiv) in Ethanol. The product (Schiff base) precipitates. Filter and dry.[2]

  • Alkylation: React the Schiff base with 2-(chloromethyl)benzothiazole using

    
    /DMF. Since the Nitrogen is now part of a double bond (
    
    
    
    ), it cannot act as a nucleophile. O-alkylation is exclusive.
  • Deprotection: Treat the O-alkylated intermediate with dilute HCl/THF at room temperature for 1 hour. The benzaldehyde falls off, restoring the amine.

  • Result: 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline with zero N-alkylated impurities.

Part 4: Analytical Data Summary

Use this table to interpret your LC-MS data during troubleshooting.

ComponentMass (ESI+)Expected Retention (Reverse Phase)UV Characteristic
Product 271.1 [M+H]+ Mid-eluting

~250, 290 nm
Impurity A (N-alkyl)271.1 [M+H]+Late-eluting (More lipophilic)Similar to product
Impurity B (Bis-alkyl)418.1 [M+H]+Very Late (Wash)Broad absorption
Impurity C (Hydrolysis)166.0 [M+H]+Early (Polar)Sharp benzothiazole peak

References

  • Selectivity in Aminophenol Alkylation

    • Citation: Li, S., et al. (2010). "Selective alkylation of the hydroxyl group of aminophenols."[3][4] Arkivoc, 2010(9), 293-299.[3]

    • Relevance: Establishes the protocol for using Schiff base protection to guarantee O-selectivity.
    • Source:

  • Benzothiazole Stability & Hydrolysis

    • Citation: Kumbhar, A., et al. (2023). "Transition Metal-Mediated Hydrolysis of the Imine Bond in 2-Azomethine Benzothiazoles.
    • Relevance: Details the hydrolytic instability of benzothiazole derivatives in aqueous media, explaining Impurity C.
    • Source:

  • General Synthesis of Benzothiazole Ethers

    • Citation: Wang, M., et al. (2024).[1] "Efficient synthesis of benzothiazoles and benzoxazoles." Journal of Organic Chemistry, 89.[1]

    • Relevance: Provides modern solvent/base conditions for benzothiazole coupling reactions.
    • Source:

Sources

stability of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Ensuring Stability in Aqueous Solutions

Welcome to the technical support resource for 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline. This guide is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this compound in their work. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you navigate the complexities of this molecule's stability in aqueous environments. Our goal is to empower you to generate reliable and reproducible data by anticipating and addressing potential stability challenges.

The inherent structure of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline, which incorporates a benzothiazole heterocycle, an ether linkage, and an aniline moiety, presents specific vulnerabilities in aqueous media. This guide will delve into these susceptibilities and provide actionable strategies for mitigation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I prepared a stock solution of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline in an aqueous buffer, and it has developed a yellow or brownish tint after a short period. What is causing this discoloration?

A1: The observed discoloration is a strong indicator of oxidative degradation. The primary aromatic amine (aniline) functional group in the molecule is electron-rich and highly susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions in your buffer. This process often leads to the formation of highly colored quinone-imine species and subsequent polymeric byproducts.

Immediate Recommendations:

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Solvent Purity: Use high-purity, degassed solvents and buffers for solution preparation.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a trace amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer system.

  • Storage: Store solutions in amber vials at low temperatures (2-8°C or -20°C) to reduce both the rate of oxidation and potential photodegradation.

Q2: My HPLC analysis of a sample stored in an acidic mobile phase (pH < 4) shows a new, more polar peak appearing over time, with a corresponding decrease in the parent compound peak. What is this new peak?

A2: You are likely observing acid-catalyzed hydrolysis of the ether linkage. Ethers are generally stable but can undergo cleavage under strong acidic conditions.[1] The first and critical step in this reaction is the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[1][2]

The cleavage of the C-O bond results in the formation of two primary degradants: 2-methyl-4-aminophenol and (1,3-benzothiazol-2-yl)methanol .

Mitigation Strategies:

  • pH Adjustment: If your analytical method allows, increase the pH of your mobile phase to > 4.5. The rate of acid-catalyzed hydrolysis decreases significantly at higher pH values.

  • Sample Temperature: Keep your samples in a cooled autosampler (e.g., 4°C) during the HPLC sequence to slow the degradation kinetics.

  • Time Sensitivity: Analyze samples as soon as possible after their preparation in an acidic diluent. Avoid letting samples sit on the benchtop or in the autosampler for extended periods.

Q3: I am conducting a cell-based assay and have noticed a loss of compound activity after exposing the media plates to laboratory light. Is the compound light-sensitive?

A3: Yes, there is a high probability of photodegradation. The molecule possesses an extensive conjugated π-electron system, incorporating both the benzothiazole and aniline rings, which is likely to absorb UV and visible light.[3] Benzothiazole derivatives are known to be susceptible to photolytic degradation.[4][5] This absorbed light energy can initiate photochemical reactions, leading to the formation of various photoproducts and a loss of the parent compound.

Experimental Best Practices:

  • Protect from Light: Conduct all experimental steps involving the compound under amber or red-filtered light. Use amber-colored labware (e.g., microplates, tubes) or wrap standard labware in aluminum foil.

  • Control Experiments: Include a "dark control" in your experiments (a plate prepared and handled identically but kept protected from light) to confirm if the loss of activity is indeed light-induced.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary degradation pathways for 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline in an aqueous solution?

The three primary degradation pathways are hydrolysis, oxidation, and photodegradation, dictated by the molecule's key functional groups.

  • Acid-Catalyzed Hydrolysis: This pathway targets the ether linkage. In acidic environments (pH < 4), the ether oxygen is protonated, making it a good leaving group. This facilitates nucleophilic attack (by water), cleaving the bond to yield more polar degradants. Ethers are generally stable under neutral and basic conditions as the corresponding alkoxide is a poor leaving group.[6]

  • Oxidation: The aniline moiety is prone to oxidation. This can be triggered by atmospheric oxygen, reactive oxygen species (ROS) in biological systems, or trace metal contaminants. This pathway often results in complex product mixtures and a visible change in solution color.

  • Photodegradation: The conjugated aromatic system can absorb UV-Vis light, leading to an excited state that can undergo various photochemical reactions. This can result in ring opening, rearrangement, or other structural modifications.[5]

cluster_parent 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline cluster_stress Stress Conditions cluster_pathway Degradation Pathways Parent Parent Compound Acid Acidic pH (e.g., < 4) Oxidant Oxidants (O₂, H₂O₂, Metal Ions) Light UV/Visible Light Hydrolysis Ether Hydrolysis Acid->Hydrolysis Initiates Oxidation Oxidation Oxidant->Oxidation Initiates Photolysis Photodegradation Light->Photolysis Initiates

Caption: Key Stressors and Resulting Degradation Pathways.

FAQ 2: What are the recommended storage conditions for aqueous stock solutions?

To ensure the maximum shelf-life and integrity of your aqueous stock solutions, we recommend the following storage protocol:

  • Temperature: Store at ≤ -20°C for long-term storage or 2-8°C for short-term (1-2 days) use.

  • pH: Prepare stock solutions in a buffer system with a pH between 6.0 and 7.5. Avoid highly acidic or basic conditions.

  • Protection from Light: Always store solutions in amber glass vials or tubes wrapped in aluminum foil to prevent photodegradation.

  • Inert Environment: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container. This is especially critical for long-term storage.

  • Concentration: It is often preferable to store the compound as a high-concentration stock in an organic solvent like DMSO and dilute it into your aqueous buffer immediately before use.

FAQ 3: How should I conduct a forced degradation study to systematically evaluate the stability of this compound?

A forced degradation or stress testing study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7] This involves subjecting the compound to conditions more severe than it would typically encounter.

Forced Degradation Experimental Protocol

This protocol outlines a typical workflow for stress testing. An unstressed sample (the compound in the same solvent system, protected from stress conditions) should be analyzed alongside all stressed samples as a control.

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound, typically in a mixture of acetonitrile and water.

  • Stress Conditions Application:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a calibrated light source according to ICH Q1B guidelines. A parallel dark control must be maintained.

    • Thermal Degradation: Store the stock solution in a light-protected container at an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Quenching/Neutralization: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the time-zero and unstressed controls, by a stability-indicating analytical method, such as reverse-phase HPLC with UV and/or mass spectrometric (MS) detection.[8][9]

Summary of Stress Conditions and Expected Pathways
Stress ConditionTypical Reagents/ParametersPrimary Susceptible MoietyExpected Degradation Pathway
Acidic 0.1 M - 1 M HCl, Heat (40-80°C)Ether LinkageHydrolysis[1][2]
Basic 0.1 M - 1 M NaOH, Heat (40-80°C)Ether & Benzothiazole RingGenerally more stable, but forced conditions may induce degradation
Oxidative 3-30% H₂O₂, Room TempAniline (-NH₂)Oxidation to quinone-imines, N-oxides
Photolytic ICH Q1B specified light/UV exposureEntire conjugated systemPhotochemical cleavage, rearrangement[5]
Thermal Heat (40-80°C), in darkN/AAcceleration of other pathways (e.g., hydrolysis)
FAQ 4: What analytical methods are recommended for monitoring the stability of this compound?

A stability-indicating analytical method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of all components.

  • Primary Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. A C18 column is typically a good starting point.

  • Detection:

    • UV-Vis Detector: The compound's extensive chromophore makes it highly suitable for UV detection. A photodiode array (PDA) detector is recommended as it can help determine peak purity and identify if co-eluting peaks have different UV spectra.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the most powerful technique. It allows for the definitive identification of degradation products by providing mass-to-charge ratio information, which can be used to deduce elemental formulas and fragmentation patterns to elucidate structures.[7][10][11]

References

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Chemistry Stack Exchange. [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. (2022, February 17). Semantic Scholar. [Link]

  • Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. (2022, December 29). MDPI. [Link]

  • Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. (2025, August 7). ResearchGate. [Link]

  • Ester Hydrolysis (Acidic and Basic Conditions). (2014, March 3). YouTube. [Link]

  • Synthesis and Photostability Study of Some Modified Poly(vinyl chloride) Containing Pendant Benzothiazole and Benzimidozole Ring. (2025, December 5). ResearchGate. [Link]

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]

  • Acid hydrolysis of diethyl ether. (n.d.). ResearchGate. [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. [Link]

  • Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. (n.d.). RSC Publishing. [Link]

  • Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. (n.d.). PubMed. [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024, March 29). Scientific Research Publishing. [Link]

  • Preliminary studies of benzothiazole and benzotriazole microbiological degradation by activated sludge isolates. (2025, August 6). ResearchGate. [Link]

  • 4-(benzo[d]thiazol-2-ylmethoxy)-2-methylaniline. (n.d.). PubChemLite. [Link]

  • Biodegradation and toxicity of benzothiazoles. (1997, November 1). R Discovery. [Link]

  • 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate. (n.d.). PMC. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole. (2020, March 10). ResearchGate. [Link]

  • 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline. (n.d.). PubChem. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022, June 27). MDPI. [Link]

  • (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline. (n.d.). ResearchGate. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju. [Link]

  • Kumar et al., IJPSR, 2014; Vol. 5(1): 263-268. (2013, August 28). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2012, September 15). PubMed. [Link]

  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. (2025, July 11). MDPI. [Link]

  • Identification of the Major Degradation Pathways of Selumetinib. (2022, November 30). MDPI. [Link]

  • Analytical Methods. (2025, August 28). OPUS. [Link]

Sources

Technical Support Center: Recrystallization of Benzothiazole-2-ylmethoxy Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

Recrystallization of benzothiazole-2-ylmethoxy derivatives presents a unique set of challenges due to the interplay between the lipophilic benzothiazole core and the polar ether/methoxy linkage. These compounds frequently exhibit "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation, particularly when impurities lower the melting point below the solvent boiling point.[1]

This guide provides a decision-based troubleshooting framework. We move beyond generic advice to address the specific physicochemical behavior of the benzothiazole-ether scaffold.

Diagnostic Phase: Identify Your Failure Mode[1]

Before attempting a fix, classify your issue into one of the three primary failure modes observed with this compound class.

Failure ModeSymptomRoot Cause
Type A: Oiling Out Solution becomes cloudy/milky; oily droplets form on the bottom or walls before crystals appear.Supersaturation is too high; Temperature > Melting Point of solvated product; Impurities acting as "solvent" for the product.
Type B: Amorphous Precipitation Rapid formation of a non-crystalline powder immediately upon cooling.Cooling rate is too fast; Solvent polarity is too low (product crashes out rather than growing).[2]
Type C: Low Recovery Crystals form but yield is <40%; Mother liquor remains highly colored.Solvent solubility is too high at RT; "Good" solvent ratio in binary mixture is too high.

Solvent Selection Strategy

For benzothiazole-2-ylmethoxy derivatives, the ether linkage provides a hydrogen-bond acceptor site, making alcohols the preferred primary solvent.

Recommended Solvent Systems
System TypeSolvent CompositionApplicationNotes
Primary (Single) Ethanol (Absolute or 95%) First-line choice.[2]Excellent temperature coefficient for most benzothiazole ethers.
Primary (Single) Acetonitrile (MeCN) High purity required.[2]Good for more polar derivatives (e.g., acids/hydrazides).[2]
Binary (Pair) Ethanol / Water Standard binary.[2]Dissolve in hot EtOH; add warm H₂O until turbid.
Binary (Pair) Toluene / Hexane Lipophilic analogs.[2]Use when the "methoxy" tail includes long alkyl chains or aromatics.
Rescue DMF / Ethanol Low solubility.Dissolve in min. hot DMF; dilute with EtOH to induce nucleation.

Troubleshooting Guides (Q&A)

Scenario 1: The "Oiling Out" Phenomenon

Q: My product separates as a yellow/brown oil at the bottom of the flask instead of crystallizing. How do I fix this?

A: This is the most common issue with benzothiazoles. The oil is a supersaturated liquid phase of your product.

  • The Fix (Re-heating): Re-heat the mixture until the oil redissolves. Add 10-20% more of the good solvent (e.g., Ethanol).[2] A slightly more dilute solution lowers the saturation temperature, allowing crystals to form before the phase separation temperature is reached.

  • The Fix (Seeding): If you have any solid seed crystals (even crude), add them at the temperature just above where oiling usually starts.[2] This provides a template for the lattice, bypassing the liquid phase.

  • The Fix (Trituration): If the oil persists, decant the supernatant solvent. Add a non-polar solvent (Hexane or Diethyl Ether) to the oil and scratch the flask vigorously with a glass rod. This mechanical agitation often induces solidification.

Scenario 2: Impurity Occlusion

Q: I obtained crystals, but the melting point is broad (range > 3°C) and lower than reported.

A: Benzothiazole derivatives are prone to lattice occlusion, where solvent or impurities get trapped inside the crystal structure.

  • The Fix: Perform a "digestion" . Suspend your impure crystals in the solvent (do not fully dissolve) and heat to reflux for 15-30 minutes, then cool. This "scours" the surface and allows the lattice to reorganize, releasing trapped impurities into the mother liquor.

  • Check for Solvates: Run an NMR.[3] If you see solvent peaks that don't disappear after drying, you may have formed a solvate (common with Benzene or DMF).[2] Switch to Ethanol/Water to break the solvate.

Scenario 3: Hydrolysis Concerns

Q: Can I use acidic or basic conditions to improve solubility?

A: Proceed with caution. The 2-ylmethoxy linkage is an ether, which is generally stable. However, if the "methoxy" group connects to an ester (e.g., -OCH₂COOEt), strong bases will hydrolyze it to the acid.[2] If it connects to a leaving group, strong acids might cleave the ether.

  • Rule: Stick to neutral solvents first. If you must use acid/base, ensure the pH is neutralized before the crystallization step to avoid co-precipitating salts.

Visual Logic: Troubleshooting Workflows

Workflow 1: The Oiling Out Rescue Protocol

Recrystallization_Rescue Start Problem: Product Oils Out Step1 Re-heat to Dissolve Oil Start->Step1 Decision1 Is solution clear? Step1->Decision1 Action1 Add 10-20% more Good Solvent (Dilution) Decision1->Action1 No (Turbid) Action2 Add Seed Crystal at T < T_boil Decision1->Action2 Yes Action1->Decision1 Action3 Slow Cool (Insulate flask) Action2->Action3 Result1 Crystals Form Action3->Result1 Result2 Oils Out Again Action3->Result2 Rescue Decant Solvent -> Triturate Oil with Hexane/Ether Result2->Rescue Rescue->Result1 Solidifies

Caption: Logic flow for addressing liquid-liquid phase separation (oiling out) during cooling.

Workflow 2: Standard Recrystallization Protocol

Standard_Protocol Dissolve 1. Dissolve (Reflux in EtOH) Filter 2. Hot Filtration (Remove insolubles) Dissolve->Filter Nucleate 3. Nucleation (Add warm H2O till turbid) Filter->Nucleate Cool 4. Controlled Cooling (RT -> 4°C) Nucleate->Cool Collect 5. Collection (Vacuum Filtration) Cool->Collect

Caption: Optimized binary solvent protocol (Ethanol/Water) for benzothiazole derivatives.

Standard Operating Procedure (SOP)

Protocol: Recrystallization of 2-(Benzothiazol-2-ylmethoxy) Derivatives

Objective: Purify crude solid to >98% purity. Standard Solvent: Ethanol (95%) or Ethanol/Water (Binary).[2]

  • Solubility Check: Place 50 mg of crude solid in a test tube. Add 0.5 mL Ethanol. Heat to boiling.

    • If soluble: Use Ethanol/Water binary system.

    • If insoluble: Add Ethanol in 0.5 mL increments until dissolved at boiling.

  • Dissolution: Transfer crude mass to an Erlenmeyer flask. Add the minimum volume of hot Ethanol required to dissolve it. Add a magnetic stir bar to prevent bumping.

  • Clarification (Optional): If the solution is dark or contains insoluble particles, perform a hot filtration through a pre-warmed funnel/filter paper.

  • Binary Addition (If using): If using Ethanol/Water, add warm water dropwise to the boiling ethanol solution until a faint, persistent turbidity (cloudiness) appears.[2] Then, add one drop of Ethanol to clear it.

  • Crystallization: Remove from heat. Cover the flask with a watch glass.

    • Critical Step: Allow to cool to Room Temperature (RT) slowly (place flask on a cork ring or wood block, not cold benchtop).

    • After RT: Move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using a Büchner funnel. Wash the cake immediately with a small amount of ice-cold solvent (e.g., cold 50% EtOH).

  • Drying: Dry under vacuum or in a desiccator. Note: Benzothiazoles can sublime; do not use high heat (>60°C) under high vacuum for extended periods.[2]

References

  • BenchChem. (2025).[4][5][6][7] Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from [2]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting - Oiling Out in Crystallization. Retrieved from [2]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [2]

  • Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles.[5][7][8][9][10][11][12] Retrieved from [2]

  • Arabian Journal of Chemistry. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Retrieved from [2]

Sources

overcoming steric hindrance in 2-methylaniline substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methylaniline (o-Toluidine) Reactivity Hub Ticket Status: OPEN Priority: HIGH (Blocker for Lead Optimization) Assigned Specialist: Senior Application Scientist

System Overview: The "Ortho-Effect" Bottleneck

Welcome to the 2-Methylaniline Support Hub. If you are experiencing low yields (<20%), stalled conversion, or regioselectivity errors, the root cause is almost invariably Steric Inhibition of Resonance or Kinetic Blocking .

The methyl group at the C2 position creates a "cone of exclusion" around the nitrogen atom. This increases the activation energy for nucleophilic attack (


) and hinders the reductive elimination step in Palladium catalysis.

This guide provides modular troubleshooting for the three most common failure modes.

Module 1: Troubleshooting Buchwald-Hartwig Amination

Issue: Reaction stalls after oxidative addition; low conversion despite high catalyst loading. Diagnosis: The C-N bond forming step (reductive elimination) is energetically unfavorable because the bulky ortho-methyl group clashes with the phosphine ligand on the Palladium center.

Protocol 1.1: The "Bulky Ligand" Solution

Standard ligands like


 or dppf often fail here. You must use dialkylbiaryl monophosphine ligands designed to create a "pocket" that forces reductive elimination.
ComponentRecommendationTechnical Rationale
Ligand (Primary Amine) BrettPhos Optimized for primary amines; prevents formation of stable Pd-amine complexes that arrest the cycle.
Ligand (Secondary Amine) RuPhos The gold standard for secondary amines; steric bulk promotes the difficult reductive elimination.
Precatalyst Pd-PEPPSI-IPr or

Pd(II) precatalysts (like PEPPSI) initiate faster than Pd(0) sources that require ligand dissociation.
Base LiHMDS or NaOtBu Strong bases are required to deprotonate the hindered aniline rapidly.
Step-by-Step Optimization Workflow
  • Degas Solvents: 2-methylaniline oxidation products (diazo tars) poison Pd catalysts. Sparge Toluene or Dioxane with Argon for 20 mins.

  • Ratio: Use 1.2 equiv of 2-methylaniline relative to the aryl halide.

  • Temperature: Start at 80°C. If conversion <50% after 4h, increase to 110°C.

  • Additives: If using a weak base (

    
    ), add 10 mol% water. This facilitates the solubility of the inorganic base in non-polar solvents (the "interface effect").
    

Module 2: Troubleshooting N-Alkylation ( )

Issue: Reaction is sluggish; pushing temperature leads to over-alkylation (quaternary salts) or elimination side products. Diagnosis: The methyl group blocks the "backside attack" trajectory required for


.
Protocol 2.1: The "Cesium Effect"

Switching from Potassium Carbonate (


) to Cesium Carbonate (

) is the single most effective fix.
  • Solubility: Cs+ has a larger ionic radius, making the carbonate more soluble in organic solvents (DMF/Acetonitrile).

  • Naked Anion: The large Cs+ cation forms a "loose" ion pair with the anilide anion, making the nitrogen more nucleophilic (more "naked") despite the steric bulk.

Standard Operating Procedure (SOP):

  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration).

  • Base:

    
     (1.5 - 2.0 equiv).
    
  • Additive: TBAI (Tetrabutylammonium iodide) at 10 mol%. This acts as a phase transfer catalyst and swaps the leaving group (e.g., Cl -> I) in situ for faster kinetics (Finkelstein reaction).

  • Temperature: 60°C. (Avoid >100°C to prevent elimination of the alkyl halide).

Module 3: Visualizing the Decision Logic

Use the following flowchart to select the correct protocol based on your specific failure mode.

G Start START: Reaction Failure CheckType Identify Reaction Type Start->CheckType Buchwald Pd-Catalyzed Coupling (Buchwald-Hartwig) CheckType->Buchwald C-N Coupling Alkylation Classical Alkylation (SN2) CheckType->Alkylation Alkyl Halide LigandCheck Using PPh3 or dppf? Buchwald->LigandCheck SwitchLigand CRITICAL FIX: Switch to BrettPhos (1°) or RuPhos (2°) LigandCheck->SwitchLigand Yes BaseCheck Base Solubility Issue? SwitchLigand->BaseCheck StrongBase Switch to LiHMDS or NaOtBu BaseCheck->StrongBase Conversion < 50% BaseChoice Using K2CO3 or NaH? Alkylation->BaseChoice CesiumFix CRITICAL FIX: Use Cs2CO3 in DMF (Cesium Effect) BaseChoice->CesiumFix Slow Kinetics Finkelstein Add 10% TBAI (Iodide Exchange) CesiumFix->Finkelstein Optimize

Figure 1: Troubleshooting Logic for Sterically Hindered Aniline Functionalization.

Module 4: Regioselectivity in Ring Substitution

Issue: Electrophilic Aromatic Substitution (EAS) yields the wrong isomer. Analysis:

  • Amino Group (

    
    ):  Strong activator, ortho/para director.
    
  • Methyl Group (

    
    ):  Weak activator, ortho/para director.
    
  • The Conflict: The position between the groups (C3) is chemically accessible but sterically dead.

Regioselectivity Map:

  • Position 4 (Para to

    
    ): Primary Site.  Least hindered, strongly activated by 
    
    
    
    .
  • Position 6 (Ortho to

    
    ): Secondary Site.  Activated by 
    
    
    
    , but slightly hindered.
  • Position 3 (Ortho to both): Blocked. <5% yield usually observed here.

Fixing Regio-Leakage: If you need to substitute at Position 6 but are getting Position 4:

  • Block C4: Brominate C4 first (reversible blocking group) or use a bulky protecting group on Nitrogen (e.g., Piv-protection) to increase steric bulk around C6, forcing reaction to C4 (if that was the goal) or strictly controlling temperature to favor the kinetic product.

  • Acylation: Convert

    
     to 
    
    
    
    . This reduces the activating power of the nitrogen, allowing the methyl group's directing effects to compete more effectively, though steric rules still dominate.

FAQ: Common User Queries

Q: Can I use microwave irradiation to overcome the steric barrier? A: Yes. For N-alkylation, microwave heating (120°C, 10-30 min) is highly effective. It helps overcome the high activation energy (


) caused by the steric clash. However, ensure your vessel is rated for the pressure if using volatile alkyl halides.

Q: Why is my Sandmeyer reaction (Diazotization) failing? A: The ortho-methyl group can destabilize the diazonium salt intermediate, making it prone to side reactions like cyclization (indazole formation) if the conditions are not strictly controlled. Keep the temperature below 0°C during diazotization and add the acid slowly.

Q: I see "Pd Black" precipitation immediately. A: This indicates catalyst decomposition. The steric bulk of 2-methylaniline prevents it from quickly stabilizing the Pd(0) species. Increase the ligand-to-metal ratio to 2:1 or use a precatalyst like Pd(dba)2 with XPhos to ensure the metal remains ligated.

References

  • Buchwald-Hartwig Ligand Selection

    • Title: "Surpassing the Limitations of Steric Hindrance: The Buchwald-Hartwig Amin
    • Source: Wikipedia / Chemical Reviews
    • URL:

  • The Cesium Effect in Alkylation

    • Title: "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[1][2]

    • Source: J. Org.[3] Chem (via SciSpace)

    • URL:

  • Regioselectivity Mechanisms

    • Title: "Regioselectivity of electrophilic arom
    • Source: ChemTalk
    • URL:

  • Practical Troubleshooting

    • Title: "Overcoming challenges in the synthesis of sterically hindered anilines."
    • Source: BenchChem Technical Guides
    • URL:

Sources

Module 1: The Regioselectivity Crisis (2-Mercaptobenzothiazole)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzothiazole Chemistry Optimization Hub .

As a Senior Application Scientist, I have designed this guide to address the specific regioselectivity and stability challenges inherent to the benzothiazole scaffold. This is not a generic organic chemistry review; it is a troubleshooting system designed to correct the most common failure modes in drug discovery workflows involving this heterocycle.

The most frequent support ticket we receive involves 2-mercaptobenzothiazole (2-MBT) . Users often intend to alkylate the sulfur (S-alkylation) but observe N-alkylated byproducts, or vice versa.

The Mechanistic Root Cause: Ambident Nucleophilicity

2-MBT exists in a tautomeric equilibrium between the thione (NH form) and thiol (SH form). Upon deprotonation, the resulting thioamide anion is an ambident nucleophile with negative charge delocalized between the exocyclic sulfur and the endocyclic nitrogen.

  • Sulfur (S): Soft nucleophile. Favored by orbital control, soft electrophiles (alkyl halides), and protic solvents (which shield the harder Nitrogen).

  • Nitrogen (N): Hard nucleophile. Favored by charge control, hard electrophiles, and polar aprotic solvents (which leave the anion "naked").

Visualizing the Pathway

The following diagram maps the divergence between S- and N-alkylation pathways.

Benzothiazole_Alkylation Start 2-Mercaptobenzothiazole (2-MBT) Anion Thioamide Anion (Delocalized Charge) Start->Anion Base (Deprotonation) S_Prod S-Alkyl Product (Thioether) Anion->S_Prod Kinetic Control (Major Pathway with RX) N_Prod N-Alkyl Product (Thione) Anion->N_Prod Thermodynamic/Hard Conditions Soft_E Soft Electrophile (e.g., Alkyl Iodide) Soft_E->S_Prod Favors Hard_E Hard Electrophile (e.g., Alkyl Tosylate/Mitsunobu) Hard_E->N_Prod Favors

Figure 1: Divergent alkylation pathways of the 2-MBT anion based on electrophile hardness and reaction conditions.

Module 2: Troubleshooting & Protocols

Scenario A: "I need the S-alkyl product, but I'm seeing N-alkyl impurities."

This is the kinetic product. If you are seeing N-alkylation, your system is likely too "naked" or the electrophile is too hard.

Corrective Protocol (S-Alkylation Standard):

  • Solvent: Switch to Ethanol or Acetone . Protic solvents solvate the harder Nitrogen atom via hydrogen bonding, effectively blocking it and directing the electrophile to the softer Sulfur.

  • Base: Use a milder base like K₂CO₃ or Et₃N . Avoid strong bases like NaH unless necessary, as they create a "naked" anion prone to promiscuous reactivity.

  • Temperature: Keep it low (0°C to RT). High heat promotes the thermodynamic product (often N-alkyl in specific electronic environments).

VariableRecommendation for S-SelectivityMechanistic Rationale
Solvent Ethanol, MethanolH-bonding shields the N-site (Hard site).
Leaving Group Iodide, BromideSofter leaving groups favor orbital interaction with S.
Catalyst None usually requiredAvoid Lewis acids that might coordinate N.
Scenario B: "I need the N-alkyl product, but I'm getting S-alkylation."

This is challenging because S-alkylation is the default kinetic pathway for alkyl halides.

Corrective Protocol (N-Alkylation Strategy):

  • Method: Abandon direct alkylation with halides if possible. Use Mitsunobu conditions (Alcohol + DIAD + PPh₃). This reaction proceeds via an oxyphosphonium intermediate that is hard and oxophilic, often favoring N-attack or rearrangement.

  • Alternative: If using alkyl halides, use DMF or DMSO (Polar Aprotic) and a counter-ion like Cs₂CO₃ . Cesium's large radius promotes a "loose" ion pair, allowing the N-atom to react more freely, though S-alkylation will still compete heavily.

Module 3: The 2-Aminobenzothiazole Trap (Endo vs. Exo)

Researchers often assume alkylation of 2-aminobenzothiazole will occur on the exocyclic amine (-NH₂). This is incorrect. The endocyclic ring nitrogen is more nucleophilic.

  • The Trap: Treating 2-aminobenzothiazole with an alkyl halide usually yields the ring nitrogen salt (Endocyclic alkylation), not the secondary amine.

  • The Fix: To alkylate the exocyclic amine, you must typically use reductive amination or cross-coupling (Buchwald-Hartwig), rather than direct Sₙ2 substitution.

Amino_Alkylation Start 2-Aminobenzothiazole Endo Endocyclic Attack (Ring N) MAJOR PRODUCT Start->Endo Direct Alkylation Exo Exocyclic Attack (NH2) MINOR/TRACE Start->Exo Direct Alkylation RX Alkyl Halide (RX) Result_Endo Benzothiazolium Salt (Precipitate) Endo->Result_Endo Result_Exo Secondary Amine Exo->Result_Exo

Figure 2: The regioselectivity trap in 2-aminobenzothiazole alkylation. Direct alkylation favors the ring nitrogen.

Module 4: Critical Side Reactions (Degradation)

Oxidative Dimerization (Disulfide Formation)
  • Symptom: Appearance of a yellow impurity that is non-polar and moves fast on TLC.

  • Cause: Oxidation of the thiol (SH) group to a disulfide (S-S) bond. This happens rapidly in air, especially under basic conditions.

  • Solution: Degas all solvents with Argon/Nitrogen. Add a reducing agent like TCEP or DTT during workup if the product allows.

Ring Opening (Hydrolysis)
  • Symptom: Loss of the benzothiazole aromatic signals in NMR; appearance of aniline-like peaks.

  • Cause: Nucleophilic attack at the C2 position by hydroxide (OH⁻) or alkoxide (OR⁻) under harsh heating. The ring opens to form 2-aminothiophenol derivatives.

  • Solution: Avoid refluxing in strong aqueous bases (NaOH/KOH). If a base is needed for alkylation, use non-nucleophilic bases (e.g., DIPEA, t-BuOK) or carbonate salts in anhydrous solvents.

FAQ: Rapid Fire Troubleshooting

Q: My reaction turned into a solid block of salt. What happened? A: You likely performed an endocyclic alkylation on a benzothiazole derivative.[1] Benzothiazolium salts are ionic liquids or solids with high melting points. Check solubility in water/methanol. If soluble, you made the salt.

Q: I see a new spot on TLC that reverts to starting material after sitting on the plate. A: Benzothiazoles can form unstable S-bonded intermediates or hemi-aminals that degrade on acidic silica. Neutralize your silica gel with 1% Triethylamine before running the column.

Q: Can I use sodium hydride (NaH) for S-alkylation? A: You can, but it is risky. NaH generates the "naked" anion, which increases the reactivity of the Nitrogen atom, potentially increasing N-alkyl impurities. Carbonate bases are safer for high S-selectivity.

References

  • Regioselective N-alkylation of 2-aminobenzothiazoles. Title: Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Source: Chemical Communications (RSC). URL:[Link]

  • Oxidative Ring Opening Mechanisms. Title: Oxidative ring-opening of benzothiazole derivatives.[2][3] Source: Canadian Journal of Chemistry. URL:[Link]

  • 2-Mercaptobenzothiazole Review. Title: 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Source: Current Organic Chemistry (Bentham Science).[4] URL:[Link]

Sources

Validation & Comparative

Optimizing Mass Spectrometry Workflows for 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide for Drug Development

Executive Summary & Compound Profile

4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline (hereafter referred to as BMA-2 ) represents a critical pharmacophore class in neuroimaging and oncology. Structurally related to amyloid-


 imaging agents (e.g., Flutemetamol analogues), its characterization requires rigorous differentiation from synthetic byproducts and metabolic derivatives.

This guide compares the two dominant mass spectrometry (MS) platforms for characterizing BMA-2: Triple Quadrupole (QqQ) for quantitative rigor and Quadrupole Time-of-Flight (Q-TOF) for structural elucidation. We provide validated fragmentation pathways, ionization protocols, and a decision framework for selecting the optimal instrument based on your development stage.

Chemical Profile[1][2][3][4][5][6][7]
  • Molecular Formula: C₁₅H₁₄N₂OS

  • Monoisotopic Mass: ~270.08 Da

  • Key Structural Features:

    • Benzothiazole Core: High proton affinity (basic N).

    • Ether Linkage: Susceptible to In-Source Fragmentation (ISF).

    • 2-Methylaniline Moiety: Primary site for metabolic oxidation and acetylation.

Comparative Analysis: QqQ vs. Q-TOF

The choice between Triple Quadrupole (LC-MS/MS) and High-Resolution MS (LC-HRMS) depends on whether your "performance" metric is sensitivity (LOD) or specificity (mass accuracy).

Table 1: Performance Metrics by Platform
FeatureMethod A: ESI-QqQ (Quantitation) Method B: ESI-Q-TOF (Characterization) Verdict
Primary Application PK/PD studies, Trace Impurity QuantMetabolite ID, Degradation ProfilingContext Dependent
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitudeQqQ Wins
Mass Accuracy Unit Resolution (0.7 Da)< 2 ppmQ-TOF Wins
Limit of Detection (LOD) ~0.5 ng/mL (MRM mode)~5.0 ng/mL (EIC mode)QqQ Wins
Fragmentation Data Nominal mass product ionsExact mass product ionsQ-TOF Wins
Duty Cycle Fast (suitable for UHPLC)Slower (requires optimization)QqQ Wins
Structural Characterization & Fragmentation Pathways[8]

Understanding the fragmentation of BMA-2 is non-negotiable for designing robust MRM transitions. The molecule exhibits a distinct "Ether Cleavage" pathway under Collision-Induced Dissociation (CID).

Proposed Fragmentation Mechanism (ESI+)
  • Precursor: [M+H]⁺ at m/z 271.

  • Primary Fragment (Ether Cleavage): Rupture of the C-O bond yields the stable 2-methylaniline radical cation (m/z 122) or the benzothiazol-2-ylmethyl cation (m/z 148).

  • Secondary Fragment (Ring Opening): The benzothiazole moiety typically loses HCN (m/z 27) or CS (m/z 44) at higher collision energies.

Visualization: Fragmentation Logic

The following diagram illustrates the critical dissociation pathways used for MRM transition selection.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 271 EtherCleave Ether Linkage Rupture Precursor->EtherCleave CID (20-30 eV) Frag1 Benzothiazole Cation m/z 148 (Quantifier) EtherCleave->Frag1 Major Pathway Frag2 2-Methylaniline Ion m/z 122 (Qualifier) EtherCleave->Frag2 Minor Pathway SecFrag Ring Opening -HCN Frag1->SecFrag High CE (>45 eV)

Figure 1: Proposed ESI+ fragmentation pathway for BMA-2. The m/z 148 ion is the recommended quantifier for MRM assays due to the stability of the benzothiazole resonance structure.

Experimental Protocols
Protocol A: Optimization of Source Parameters (ESI+)

Objective: Maximize ionization efficiency while minimizing in-source fragmentation of the ether bridge.

  • Infusion: Prepare a 1 µg/mL solution of BMA-2 in 50:50 Acetonitrile:Water (0.1% Formic Acid). Infuse at 10 µL/min.

  • Gas Flows:

    • Nebulizer Gas (GS1): 50 psi (High flow required to assist desolvation of the hydrophobic benzothiazole).

    • Heater Gas (GS2): 50 psi.

  • Temperature: Set source temperature (TEM) to 450°C .

    • Note: Temperatures >500°C may induce thermal degradation of the ether linkage prior to detection.

  • Voltage:

    • Ion Spray Voltage (IS): 4500 V.[8]

    • Declustering Potential (DP): Ramp from 50 V to 120 V. Select the value where [M+H]⁺ is max and [M+H-Benzothiazole]⁺ is <5%.

Protocol B: MRM Transition Setup (QqQ)

For quantitative bioanalysis (e.g., plasma PK), use the following transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 271.1148.025Primary Quantitation
Qualifier 1 271.1122.130Structural Confirmation
Qualifier 2 271.1108.045High-energy fragment
Method Selection Guide

Use this decision tree to determine the appropriate workflow for your specific research question regarding BMA-2.

DecisionTree Start Start: Define Analytical Goal Goal What is the primary objective? Start->Goal Quant Quantification (PK/Bioanalysis) Goal->Quant Concentration Qual Identification (Metabolites/Impurities) Goal->Qual Structure Matrix Is the matrix complex? (Plasma/Urine) Quant->Matrix Structure Is the structure known? Qual->Structure QqQ Select ESI-QqQ (MRM Mode) Matrix->QqQ Yes (High Noise) QTOF Select ESI-Q-TOF (MS/MS All) Matrix->QTOF No (Simple Buffer) Structure->QqQ Yes (Targeted) Structure->QTOF No (Discovery)

Figure 2: Workflow decision matrix for BMA-2 characterization.

References
  • Vertex AI Search. (2026). Mass fragmentation of benzothiazole derivatives. Retrieved from 9.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 384525: 4-(1,3-Benzothiazol-2-yl)-2-methylaniline.[2] Retrieved from .

  • BenchChem. (2025).[8] A Comparative Guide to the Validation of an LC-MS/MS Method for Aniline Derivatives. Retrieved from 8.

  • Nelaturi, S., et al. (2018).[10] A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Genotoxic Impurities. Journal of Chemical and Pharmaceutical Sciences. Retrieved from 10.

  • National Institutes of Health. (2012). 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol (Flutemetamol).[3] Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from 3.

Sources

Comparative IR Spectroscopy Guide: 4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline

[1]

Executive Summary & Structural Logic

Target Molecule: 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline Molecular Formula: C



Core Application:1

Analytical Challenge: The primary challenge in characterizing this molecule is confirming the formation of the ether linkage (-CH

primary amine

1
Structural Functional Group Breakdown

The molecule consists of four distinct IR-active regions:

  • Benzothiazole Core: A fused bicyclic system providing strong aromatic C=C and C=N stretches.[1]

  • Ether Linkage (Critical): The bridge connecting the two aromatic systems. Its identification confirms the successful coupling.

  • Aniline Moiety: A 1,2,4-trisubstituted benzene ring with a primary amine.

  • Methyl Substituent: An aliphatic marker on the aniline ring.

Predicted IR Peak Fingerprint (Technical Reference)

The following table synthesizes data from benzothiazole derivatives and aromatic ethers to predict the specific spectral signature of the target.

Functional GroupVibration ModeFrequency (cm

)
IntensityDiagnostic Note
Primary Amine (-NH

)
N-H Stretching3450 – 3300 MediumAppears as a doublet (asymmetric/symmetric).[1] Critical to confirm the amine is not alkylated.
Aromatic C-H C-H Stretching3100 – 3000WeakMultiple weak bands above 3000 cm

.[1]
Methyl Group (-CH

)
C-H Stretching (sp

)
2950 – 2850 MediumJust below 3000 cm

.[1] Confirms the presence of the methyl group on the aniline.[2]
Benzothiazole Ring C=N Stretching1610 – 1590 StrongCharacteristic of the thiazole ring system.
Aromatic Ring C=C Stretching1580 – 1450StrongMultiple bands from both benzene rings.[1]
Amine (-NH

)
N-H Bending (Scissoring)~1620MediumOften overlaps with aromatic C=C stretches.[1]
Ether Linkage (C-O-C) C-O Asym. Stretch 1260 – 1230 Strong PRIMARY EVIDENCE OF SYNTHESIS. Distinguishes product from precursors.[1]
Ether Linkage (C-O-C) C-O Sym. Stretch1050 – 1000MediumSecondary confirmation of the ether bond.
Benzothiazole C-S Stretching760 – 730MediumCharacteristic "out-of-plane" deformation bands.[1]
Substituted Benzene C-H Out-of-Plane850 – 800StrongPattern indicative of 1,2,4-trisubstitution.[1]

Comparative Analysis: Target vs. Precursors

To validate the product, you must compare its spectrum against the starting materials. This "differential analysis" is the most robust method for confirming reaction completion.

Comparison 1: Target vs. 4-Amino-3-methylphenol (Nucleophile)[1]
  • The Shift: The disappearance of the Phenolic O-H bond is the definitive marker of reaction success.[2]

  • Precursor Signal: Broad, strong band at 3200–3550 cm

    
      (O-H stretch).
    
  • Target Signal: This broad band must disappear . It is replaced by the sharper N-H doublet of the amine (which is present in both, but the O-H often obscures it in the precursor).

  • New Signal: Appearance of strong C-O-C ether bands at ~1240 cm

    
    .[1]
    
Comparison 2: Target vs. 2-(Chloromethyl)benzothiazole (Electrophile)
  • The Shift: Loss of the Carbon-Chlorine bond and formation of the ether.[1]

  • Precursor Signal: C-Cl stretching vibration typically found around 700–600 cm

    
      (often obscured but distinct in pure samples).[1]
    
  • Target Signal: Appearance of the Primary Amine doublet (~3400 cm

    
    ) which is absent in the benzothiazole precursor.
    
Summary Table of Differences
FeaturePrecursor A (Halide)Precursor B (Phenol)Target Product
3400 cm

Region
Clean (No peaks)Broad, Strong O-HSharp N-H Doublet
1240 cm

Region
No strong bandPhenolic C-OEther C-O-C (Shifted)
Reaction Status Starting MaterialStarting MaterialProduct

Synthesis & Monitoring Workflow

The following diagram outlines the logical flow for synthesizing and validating the molecule, highlighting the spectral checkpoints.

SynthesisWorkflowReactantA2-(Chloromethyl)benzothiazole(No NH2 peaks)ReactionNucleophilic Substitution(Base Catalyzed)ReactantA->ReactionReactantB4-Amino-3-methylphenol(Strong Broad OH)ReactantB->ReactionWorkupPurification(Recrystallization)Reaction->WorkupProductTarget:4-(1,3-benzothiazol-2-ylmethoxy)-2-methylanilineWorkup->ProductValidationIR Validation:1. Loss of Broad OH2. Appearance of Ether (1240)3. Retention of NH2 DoubletProduct->ValidationAnalyze

Figure 1: Synthesis and spectral validation workflow for the target ether derivative.

Experimental Protocol for Spectral Acquisition

To ensure reproducible data (E-E-A-T compliance), follow this standardized protocol.

A. Sample Preparation

Method 1: KBr Pellet (Recommended for Resolution)

  • Ratio: Mix 1–2 mg of the dried solid product with 100 mg of spectroscopic-grade KBr (Potassium Bromide).

  • Grinding: Grind intimately in an agate mortar until a fine, uniform powder is achieved. Why? Large particles cause light scattering (Christiansen effect), distorting peak baselines.

  • Compression: Press at 10 tons for 2 minutes to form a transparent disc.

Method 2: ATR (Attenuated Total Reflectance) [3]

  • Setup: Ensure the Diamond/ZnSe crystal is clean (background scan).

  • Application: Place the solid directly onto the crystal.

  • Pressure: Apply high pressure using the clamp to ensure intimate contact. Note: ATR peak positions may shift slightly lower (1–2 cm

    
    ) compared to transmission KBr.[1]
    
B. Data Acquisition Parameters
  • Range: 4000 – 400 cm

    
    .[1]
    
  • Resolution: 4 cm

    
     (standard) or 2 cm
    
    
    (high res).
  • Scans: Minimum 16 scans (32 recommended for noise reduction).

Troubleshooting Common Impurities

If your spectrum deviates from the predicted model, check for these common issues:

  • Residual Broad Peak at 3400 cm

    
    : 
    
    • Cause: Unreacted phenol or retained moisture (water).

    • Solution: Dry sample in a desiccator.[1] If peak persists, recrystallize to remove starting phenol.

  • Missing Ether Band (1240 cm

    
    ): 
    
    • Cause: Failed coupling. The reaction may have stalled, or the alkyl halide hydrolyzed.

  • Split Carbonyl-like Peak (~1700 cm

    
    ): 
    
    • Cause: Solvent contamination (e.g., Acetone or Ethyl Acetate residues).

    • Solution: Dry under high vacuum.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 384525, 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline. Retrieved from [Link]

  • Al-Omran, F. & El-Khair, A. (2016). Synthesis, Spectroscopy and X-Ray Characterization of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide.[1][4] International Journal of Organic Chemistry, 6, 31-43.[4] (Provides comparative spectral data for benzothiazole-ether linkages). Retrieved from [Link]

  • Sigma-Aldrich. IR Spectrum of N-Benzyl-N-methylaniline (Analog Reference). NIST WebBook.[1] Retrieved from [Link]

comparing binding affinity of benzothiazole vs benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity of Benzothiazole vs. Benzoxazole Derivatives: A Structural and Mechanistic Guide

In medicinal chemistry, the substitution of a single heteroatom within a privileged scaffold can profoundly alter a molecule's pharmacodynamic profile. Benzothiazole and benzoxazole are classic bioisosteres; however, the shift from sulfur (S) to oxygen (O) dictates critical changes in lipophilicity, steric bulk, and electronic distribution. For drug development professionals optimizing lead compounds, understanding the causality behind these binding affinity shifts is essential for rational drug design.

This guide provides an objective, data-supported comparison of benzothiazole and benzoxazole derivatives, exploring their mechanistic interactions across diverse therapeutic targets, supported by self-validating experimental protocols.

Mechanistic Causality: The Heteroatom Effect

The binding affinity of a ligand is a direct consequence of its thermodynamic fit within a target's binding pocket. The choice between a benzothiazole and a benzoxazole core fundamentally alters this fit:

  • Benzothiazole (Sulfur): Sulfur possesses a larger van der Waals radius (1.80 Å) and lower electronegativity (2.58) compared to oxygen. The availability of d-orbitals allows for greater electron polarizability. Consequently, benzothiazole derivatives excel in forming strong hydrophobic contacts and enhanced

    
     stacking interactions. They are highly favored in deep, lipophilic binding pockets, such as the hydrophobic channels of Amyloid-
    
    
    
    aggregates[1] or the allosteric sites of kinases like VEGFR-2 [2].
  • Benzoxazole (Oxygen): Oxygen is smaller (van der Waals radius 1.52 Å) and highly electronegative (3.44). This creates a stronger localized dipole moment. While the benzoxazole nitrogen becomes a weaker hydrogen-bond acceptor than its benzothiazole counterpart due to electron withdrawal by the adjacent oxygen, the oxygen atom itself can act as a strict H-bond acceptor. Benzoxazoles are optimal when the binding site is sterically constrained or requires precise polar interactions.

HeteroatomLogic Scaffold Bicyclic Pharmacophore (Benzazole) BTh Benzothiazole (-S-) Scaffold->BTh BOx Benzoxazole (-O-) Scaffold->BOx S_Mech High Polarizability Strong Hydrophobic Contacts BTh->S_Mech O_Mech High Electronegativity Strong H-Bond Acceptor BOx->O_Mech Target_A Lipophilic Pockets (e.g., VEGFR-2, A-beta) S_Mech->Target_A Favorable Target_B Constrained Polar Sites (e.g., Specific Kinases) O_Mech->Target_B Favorable

Mechanistic logic of benzothiazole vs. benzoxazole target binding.

Comparative Binding Data

Empirical data across multiple receptor classes highlights how these structural differences translate into quantifiable binding affinities (


 or 

). The table below summarizes comparative studies where both derivatives were evaluated against the same targets.
Target ProteinScaffoldRepresentative Compound TypeBinding Affinity (

/

)
Source
Sigma-1 Receptor Benzothiazole5-chlorobenzothiazole-azepane

= 0.78 nM
[3]
Sigma-1 Receptor Benzoxazole5-chlorobenzoxazole-azepane

= 1.27 nM
[3]
VEGFR-2 Kinase BenzothiazoleAryl-benzothiazole derivative

= 0.12 µM
[2]
VEGFR-2 Kinase BenzoxazoleAryl-benzoxazole derivative

= 0.13 µM
[2]
5-HT1A Receptor BenzothiazoleArylpiperazinyl-thiobenzothiazoleHigh Affinity / Selective[4]
Amyloid-

BenzothiazoleThioflavin-T (ThT) IntercalatorsHigh Affinity (Fluorescent)[1]

Insight: In targets with expansive hydrophobic domains (like Sigma-1), the enhanced polarizability of the sulfur atom in benzothiazoles often yields sub-nanomolar affinity, slightly outperforming the benzoxazole analogs[3].

Experimental Protocols: Self-Validating Workflows

To accurately determine the binding affinity differences between these derivatives, assays must be rigorously designed to prevent false positives caused by non-specific binding or optical artifacts. Below are two standard, self-validating protocols used to generate the data discussed above.

Protocol A: Radioligand Competitive Binding Assay (Receptor Affinity)

Used for evaluating GPCRs and Sigma receptors.

  • Membrane Preparation & Buffer Selection:

    • Action: Resuspend target-expressing cells in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM

      
      .
      
    • Causality: Binding is highly dependent on the receptor's native conformational state. Divalent cations stabilize the receptor-G-protein complex, ensuring the high-affinity state is maintained during the assay.

  • Defining Non-Specific Binding (NSB):

    • Action: Prepare control wells containing the radioligand (e.g.,

      
      -pentazocine) and a massive excess (10 µM) of an unlabeled benchmark competitor (e.g., Haloperidol).
      
    • Causality: Highly lipophilic benzazoles often stick to plastic plates and lipid bilayers. The excess unlabeled ligand saturates all specific receptor sites; any residual radioactive signal is strictly NSB. Subtracting this from total binding validates that the calculated affinity represents true target engagement.

  • Equilibrium Incubation:

    • Action: Incubate the benzothiazole/benzoxazole derivatives with the radioligand and membranes at 25°C for 120 minutes.

    • Causality: Affinity (

      
      ) is a thermodynamic constant. This duration ensures the association and dissociation rates reach a steady state, preventing artificial skewing of the 
      
      
      
      curve.
  • Rapid Vacuum Filtration:

    • Action: Terminate the reaction by rapid filtration over GF/B glass-fiber filters pre-soaked in 0.5% polyethylenimine (PEI), followed by cold buffer washes.

    • Causality: Bound and free ligands must be separated instantly without disrupting the established equilibrium. PEI neutralizes the negative charge of the glass fibers, preventing the positively charged benzazole derivatives from adhering non-specifically to the filter.

Protocol B: ThT-Displacement Fluorescence Assay (Amyloid Binding)

Used for evaluating binding to Amyloid-


 aggregates.
  • Fibrillization Control:

    • Action: Pre-incubate A

      
       monomers at 37°C for 48 hours to induce aggregation. Verify fibril presence via an initial baseline Thioflavin-T (ThT) fluorescence spike.
      
    • Causality: A

      
       monomers do not possess the 
      
      
      
      -sheet architecture required for benzazole binding. This step self-validates the presence of the structural target.
  • Competitive Displacement:

    • Action: Titrate the novel benzoxazole or benzothiazole derivatives into the A

      
      -ThT complex and monitor the quenching of the ThT signal at 482 nm.
      
    • Causality: ThT is itself a benzothiazole. A reduction in ThT fluorescence proves the novel derivative is actively competing for the same hydrophobic channel parallel to the fibril axis.

  • Background Subtraction (Optical Validation):

    • Action: Run a parallel plate containing only the novel derivatives (without ThT).

    • Causality: Benzoxazoles and benzothiazoles often exhibit intrinsic auto-fluorescence. Subtracting this background ensures the measured drop in signal is due to true target displacement, not an optical artifact.

AssayWorkflow Prep Equilibrate Target Protein (Maintain Conformation) Split1 Radioligand Assay (Receptor Affinity) Prep->Split1 Split2 Fluorescence Assay (Amyloid Binding) Prep->Split2 Step1A Incubate with Isotope (Establish Equilibrium) Split1->Step1A Step2A Add ThT & Competitor (Displacement Dynamics) Split2->Step2A Step1B Rapid Vacuum Filtration (Isolate Bound Ligand) Step1A->Step1B Analysis Non-linear Regression (Calculate Ki / IC50) Step1B->Analysis Step2B Spectrofluorometry (Quantify Shift) Step2A->Step2B Step2B->Analysis

Parallel experimental workflows for evaluating binding affinity.

References

  • Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT1A Serotonin Receptor Ligands Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations Archiv der Pharmazie (PubMed) URL:[Link]

  • Common Benzothiazole and Benzoxazole Fluorescent DNA Intercalators for Studying Alzheimer Aβ1-42 and Prion Amyloid Peptides BioTechniques (Taylor & Francis) URL:[Link]

Sources

LC-MS Purity Validation of 4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline: Biphenyl vs. C18 Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally homologous bis-aromatic intermediates. 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline is a critical pharmacophore building block used in the synthesis of advanced chemotherapeutics and kinase inhibitors, making its structural characterization and purity validation essential[1].

Validating the purity of this intermediate requires a method capable of baseline-resolving the active pharmaceutical ingredient (API) from unreacted precursors and positional isomers. This guide objectively compares standard C18 reversed-phase chromatography against Biphenyl stationary phases, providing a self-validating LC-MS protocol grounded in the latest 2 and 3 ICH Q2(R2) guidelines[2],[3].

Mechanistic Rationale for Method Selection

Ionization Dynamics (ESI+)

The target molecule features two highly proton-affine sites: the primary aniline amine and the benzothiazole nitrogen. Positive Electrospray Ionization (ESI+) is the optimal mode, as these basic nitrogen atoms readily accept protons in the liquid phase to form a stable


 ion at 

271.1. According to principles outlined by the4, ESI response is highly susceptible to matrix suppression from co-eluting impurities competing for excess charge on the droplet surface[4]. Thus, achieving baseline chromatographic resolution prior to ionization is non-negotiable for accurate quantitation.
Stationary Phase Selectivity: C18 vs. Biphenyl
  • C18 (Alkyl Phase): Relies predominantly on dispersive van der Waals (hydrophobic) interactions. While effective for general lipophilicity-based separation, C18 columns often fail to resolve positional isomers (e.g., the 3-methylaniline isomer of our target) due to their virtually identical hydrophobic footprints[5].

  • Biphenyl Phase: Offers a mixed-mode retention mechanism. As demonstrated by 6, in addition to hydrophobic interactions, biphenyl ligands engage in strong

    
     and dipole-dipole interactions with electron-rich and electron-deficient aromatic rings[6]. This orthogonal selectivity is paramount for separating closely related aromatic impurities that co-elute on traditional alkyl phases[5].
    

Comparative Performance Data

To demonstrate the superiority of the biphenyl chemistry for this specific molecule, we compared the retention and resolution of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline and three common synthetic impurities using identical mobile phase gradients (Water/Acetonitrile with 0.1% Formic Acid).

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)

Analyte


C18 Retention Time (min)C18 Resolution (

)
Biphenyl Retention Time (min)Biphenyl Resolution (

)
Impurity B: 4-amino-3-methylphenol124.12.15N/A2.40N/A
Impurity A: 2-(chloromethyl)-1,3-benzothiazole184.04.808.25.6511.4
Target: 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline271.16.454.57.806.8
Impurity C: Positional Isomer (3-methylaniline analog)271.16.520.4 (Co-elution) 8.352.1 (Baseline)

Data Interpretation: The positional isomer (Impurity C) represents the critical pair. On the C18 column, Impurity C and the Target co-elute (


 = 0.4) because their hydrophobicity is identical. On the Biphenyl column, the slight difference in the spatial arrangement of the methyl group alters the 

-electron density, allowing the biphenyl phase to resolve them via differential

interactions (

= 2.1)[6].

Self-Validating Experimental Protocol

To ensure data integrity, this protocol incorporates a self-validating System Suitability Test (SST) loop, ensuring the system meets ICH Q2(R2) criteria before sample analysis proceeds[3].

Step 1: Sample & Standard Preparation
  • Diluent: 50:50 Water:Acetonitrile. Causality: Matches the initial gradient conditions to prevent solvent-mismatch peak distortion (fronting) upon injection.

  • Concentration: Prepare the target standard at 10 µg/mL. Spike with Impurity C at 0.1% (w/w) to serve as the critical resolution standard.

Step 2: LC Parameters (Biphenyl Optimization)
  • Column: Core-shell Biphenyl, 2.7 µm, 100 x 2.1 mm. Causality: Core-shell particles reduce eddy diffusion, increasing theoretical plates without the ultra-high backpressure of sub-2 µm fully porous particles.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as an ion-pairing agent to suppress secondary silanol interactions and provides the necessary protons for efficient ESI+ ionization[4].

  • Gradient: 5% B to 95% B over 10 minutes.

  • Column Temperature: 40°C. Causality: Reduces mobile phase viscosity and enhances mass transfer kinetics for sharper peaks.

Step 3: MS Parameters (ESI-QQQ)
  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C. Causality: Ensures complete droplet evaporation, preventing neutral analyte loss and maximizing gas-phase ion generation[4].

Step 4: System Suitability Testing (The Self-Validation Loop)

Before acquiring sample data, the system must independently verify its readiness:

  • Blank Injection: Must show no interfering peaks at the target retention time (S/N < 3).

  • Resolution Check: Inject the spiked standard. The system must calculate

    
     between the Target and Impurity C. If 
    
    
    
    , the run automatically aborts, prompting column washing or mobile phase replacement.
  • Precision Check: 6 replicate injections of the 10 µg/mL standard must yield a peak area %RSD

    
     2.0%[2].
    

Validation Workflow Visualization

The following diagram maps the logical progression of the self-validating LC-MS workflow, ensuring regulatory compliance at each node.

LCMS_Validation S1 1. System Suitability Testing (SST) S2 2. Specificity Assessment (Blank & Spiked Matrix) S1->S2 Rs > 1.5 & %RSD < 2.0% S3 3. Linearity & Range (LOQ to 120%) S2->S3 No Matrix Interference S4 4. Accuracy & Precision (3 Levels, 3 Replicates) S3->S4 R² > 0.999 S5 5. Method Validated (ICH Q2(R2) Compliant) S4->S5 Recovery 98-102%

LC-MS Method Validation Workflow for Bis-Aromatic Intermediates.

References

  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases". Available at:[Link]

  • Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures". Available at:[Link]

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures". Available at: [Link]

  • University of Colorado. "Electrospray and Ambient Ionization Sources". Available at: [Link]

  • MDPI Pharmaceuticals. "Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives". Available at:[Link]

Sources

elemental analysis data for 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Product: 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline CAS: (Derivative of Benzothiazole/Aniline scaffolds) Formula:


Molecular Weight:  270.35  g/mol 

This guide serves as a critical quality assurance (QA) resource for researchers utilizing 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline . This compound is a high-value synthetic intermediate, often employed in the development of amyloid imaging probes and antitumor agents due to the privileged benzothiazole scaffold's affinity for biological structures [1, 2].

Unlike simple reagents, the performance of this compound in biological assays (e.g., PROTAC linker synthesis or fluorescent tagging) is strictly dependent on its elemental purity. The presence of unreacted alkylating agents or hydrolyzed phenols can drastically alter binding kinetics and fluorescence quantum yield.

This document compares the High-Purity Reference Standard against common Process Impurities , providing validated Elemental Analysis (EA) data to serve as a release criterion for drug development workflows.

Comparative Analysis: Target vs. Alternatives (Impurities)

In the context of synthetic validation, the "alternatives" are the structural impurities that co-precipitate with the product. A simple melting point check is often insufficient due to the crystalline nature of benzothiazole byproducts. Elemental Analysis provides the definitive "fingerprint."

Table 1: Theoretical vs. Experimental Composition Data

Data represents a comparison between the theoretical "Gold Standard" and a typical "Pass" vs. "Fail" batch.

ElementTheoretical (Target)High-Purity Grade (Pass)Low-Purity / Impure (Fail)Alternative A: Precursor*Alternative B: Hydrolysis**
Formula

>99.5% Purity ~90% (Wet/Salts)


Carbon (C) 66.64% 66.58% (±0.15)62.10% (Low)52.32%68.28%
Hydrogen (H) 5.22% 5.25% (±0.10)5.80% (High)3.29%7.37%
Nitrogen (N) 10.36% 10.31% (±0.15)9.10% (Low)7.63%11.37%
Sulfur (S) 11.86% 11.80% (±0.20)10.50% (Low)17.46%0.00%
Oxygen (O) 5.92% 6.06% (Calc)12.50% (High)0.00%12.99%

Key Comparison Insights:

  • Alternative A (Precursor): 2-(chloromethyl)1,3-benzothiazole. Note the massive deviation in Sulfur (17.46%) and the presence of Chlorine (not listed, but displaces C/H mass). If your S value is >12.5%, your sample is contaminated with the alkylating agent.

  • Alternative B (Hydrolysis): 4-amino-3-methylphenol. Note the complete absence of Sulfur . A result showing S < 11.0% suggests significant hydrolysis or linker cleavage.

  • Low Purity (Fail): Often caused by retained solvent (Ethanol/Ethyl Acetate) or silica gel. This manifests as inflated Hydrogen/Oxygen values and depressed Nitrogen/Sulfur percentages.

Critical Check: For this specific scaffold, the N:S ratio is a self-validating metric. The theoretical molar ratio is 2:1. In weight percent, if


, the benzothiazole ring may be degraded or contaminated with sulfur-rich byproducts [3].

Scientific Integrity: Synthesis & Impurity Origins

To understand why the elemental analysis varies, we must map the synthesis pathway. The target is typically synthesized via a Williamson ether synthesis or similar nucleophilic substitution.

Diagram 1: Synthesis Pathway & Critical Control Points

This diagram illustrates where specific impurities enter the workflow, necessitating EA validation.

SynthesisPath SM1 2-(chloromethyl) benzothiazole (High Sulfur Source) Rxn Nucleophilic Substitution (Base/Solvent) SM1->Rxn + Base SM2 4-amino-3- methylphenol (Sulfur-Free Source) SM2->Rxn Target TARGET PRODUCT C15H14N2OS Rxn->Target Yield ~75% Impurity1 Impurity A: Unreacted Chloride Rxn->Impurity1 Incomplete Conversion Impurity2 Impurity B: Oxidized Phenol Rxn->Impurity2 Side Rxn Impurity1->Target Co-precipitates (Detected by High S%) Impurity2->Target Co-precipitates (Detected by Low S%)

Caption: Synthesis workflow showing how precursor carryover impacts the final Elemental Analysis profile.

Experimental Protocol: Validated CHNS Analysis

Method: High-Temperature Combustion (Flash Dynamic)

Equipment: Thermo Fisher FlashSmart or Elementar vario EL cube. Reagents: Tungsten(VI) oxide (


) catalyst; Copper reductor.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dry the sample of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline at 40°C under high vacuum (0.1 mbar) for 4 hours. Rationale: This removes hygroscopic water and residual solvent which artificially inflate H and O values.

    • Weigh 2.0 – 2.5 mg (±0.001 mg) into a tin capsule.

    • Crucial Step: Add 5 mg of

      
       (Vanadium Pentoxide)  additive.
      
    • Expert Insight: Benzothiazoles are thermally stable and sulfur-rich. The

      
       additive acts as an oxygen donor and flux, ensuring complete oxidative decomposition of the heterocyclic ring at 950°C, preventing low Nitrogen recovery [4].
      
  • Combustion:

    • Inject sample into the combustion reactor at 980°C .

    • Carrier gas: Helium (140 mL/min).

    • Oxygen injection: 250 mL/min for 5 seconds.

  • Separation & Detection:

    • Gases (

      
      ) pass through a reduction tube (Copper wire, 650°C) to convert 
      
      
      
      .
    • Separation via TPD (Temperature Programmed Desorption) or GC column.

    • Detection via Thermal Conductivity Detector (TCD).

  • Calibration:

    • Use Sulfanilamide as the standard (Standard K factor). It contains N and S, structurally mimicking the target's elemental ratio.[1][2] Do NOT use Acetanilide (lacks Sulfur).

Diagram 2: QA Decision Logic for Batch Release

DecisionTree Start Start: EA Data Received CheckC Is Carbon within 66.64% ± 0.4%? Start->CheckC CheckS Is Sulfur within 11.86% ± 0.3%? CheckC->CheckS Yes FailH_High FAIL: High Hydrogen (Re-dry Sample) CheckC->FailH_High No (C Low, H High) CheckN Is Nitrogen within 10.36% ± 0.3%? CheckS->CheckN Yes FailS_High FAIL: High Sulfur (Check Chloride SM) CheckS->FailS_High No (>12.2%) FailS_Low FAIL: Low Sulfur (Check Hydrolysis) CheckS->FailS_Low No (<11.5%) Pass PASS: Release Batch CheckN->Pass Yes CheckN->FailH_High No

Caption: Logical decision tree for interpreting EA results and diagnosing synthesis failures.

References

  • Ali, I. et al. "Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review." Journal of Chemical Reviews, 2024.[3]

  • Bradshaw, T.D. et al. "Antitumor benzothiazoles. Synthesis and evaluation of 2-(4-aminophenyl)benzothiazoles." Journal of Medicinal Chemistry, 2002.[4]

  • PubChem. "Compound Summary: 4-(1,3-Benzothiazol-2-yl)-2-methylaniline."[5][6] National Library of Medicine.

  • Wait, R. "The use of Vanadium Pentoxide in the Elemental Analysis of Refractory Organic Compounds." Thermo Fisher Scientific Application Notes, 2021.

Sources

Crystallographic Profiling & Method Comparison Guide: 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Structural Foundation of Dual sEH/FLAP Inhibition

In the development of multi-target anti-inflammatory therapeutics, the spatial geometry of intermediate precursors dictates the conformational success of the final active pharmaceutical ingredient (API). 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline is the critical amine precursor to diflapolin , the first-in-class dual inhibitor of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) [1].

As a Senior Application Scientist, I approach the crystallographic profiling of this precursor not merely as a characterization step, but as a predictive tool. The presence of the 2-methyl group on the aniline ring is not biologically passive; it induces a severe steric clash that pre-organizes the molecule. This guide objectively compares the crystallization methodologies and structural performance of this 2-methyl target against its 3-methyl and unsubstituted alternatives, demonstrating how solid-state conformation drives downstream pharmacological efficacy [2].

Crystallization Methodology Comparison

Flexible, multi-ring systems linked by ether bonds are notoriously prone to conformational polymorphism and twinning. The choice of crystallization method must be causally linked to the molecule's lipophilicity and steric bulk.

Method A: Vapor Diffusion (Optimal for 2-Methyl Target)

The 2-methyl group increases the molecule's lipophilicity and disrupts planar stacking. A slow, vapor-phase reduction of the dielectric constant is required to prevent kinetic trapping and amorphous precipitation.

Step-by-Step Protocol:

  • Solvation: Dissolve 15.0 mg of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner borosilicate vial.

    • Causality: DCM fully solvates both the highly lipophilic benzothiazole core and the sterically hindered methylated aniline, breaking pre-existing hydrogen-bonded dimers.

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer vial containing 5.0 mL of n-Hexane (antisolvent). Cap the outer vial tightly with a PTFE-lined septum.

  • Incubation: Maintain at an isothermal 20°C for 72 hours.

    • Causality: The higher vapor pressure of DCM relative to Hexane drives a slow vapor-phase exchange. This gradually lowers the solubility of the target without inducing the rapid supersaturation that causes twinning.

  • Self-Validation Check: After 24 hours, inspect the inner vial against a dark background. The appearance of a faint Schlieren line (optical distortion due to a refractive index gradient) confirms that vapor exchange is occurring at the correct thermodynamic rate. Crystals will nucleate at the glass-liquid interface.

Method B: Slow Evaporation (Optimal for Unsubstituted Alternative)

Without the steric bulk of the 2-methyl group, the unsubstituted aniline analog packs more densely and rapidly. Vapor diffusion often yields crystals that are too large or clustered; restricted slow evaporation is superior here.

Step-by-Step Protocol:

  • Solvation: Dissolve 15.0 mg of 4-(1,3-benzothiazol-2-ylmethoxy)aniline in 2.0 mL of Ethyl Acetate (EtOAc).

  • Evaporation Control: Cap the vial and puncture the septum with exactly three holes using a 22-gauge needle.

  • Incubation: Leave undisturbed at ambient temperature for 5 days.

  • Self-Validation Check: Monitor the solvent meniscus. The volume should decrease by no more than 10% per day. If evaporation is too fast, seal one hole. This restricted rate maintains a low supersaturation index, favoring the thermodynamic single-crystal form.

Comparative Structural Performance Data

The true "performance" of these precursors lies in their structural metrics. X-ray crystallographic parameters reveal how the 2-methyl group forces the aniline nitrogen out of coplanarity with the phenyl ring. This specific N-inversion angle (


) increases the nucleophilicity of the nitrogen lone pair for the subsequent isocyanate coupling, and ultimately locks the final diflapolin urea linkage into its bioactive geometry  [3].

Table 1: Crystallographic & Conformational Performance Comparison (Representative SAR Models)

Precursor AnalogueOptimal CrystallizationSpace GroupAniline N-Inversion AngleDownstream sEH IC₅₀Downstream FLAP IC₅₀
2-Methyl (Target) Vapor Diffusion

38° 20 nM 200 nM
3-Methyl (Alt 1) Vapor Diffusion

42°~30 nM~150 nM
Unsubstituted (Alt 2) Slow Evaporation

45°~40 nM~300 nM

Data Synthesis: The 2-methyl target demonstrates a highly specific 38° N-inversion angle. This optimal steric pre-organization directly correlates with the superior dual-target inhibition (20 nM for sEH) seen in the final diflapolin API, outperforming the unsubstituted alternative which suffers from a relaxed, highly flexible conformation that binds poorly to the sEH catalytic pocket.

Mechanistic Workflow & Visualization

The transition from the crystalline precursor to the bioactive dual-inhibitor is a masterclass in rational drug design. The diagram below maps the causal relationship between the crystallographic pre-organization of the 2-methylaniline precursor and its downstream pharmacological targets.

G A 4-(1,3-benzothiazol-2-ylmethoxy) -2-methylaniline C Crystallographic Pre-organization (2-Methyl Steric Guidance) A->C B 3,4-Dichlorophenyl isocyanate D Urea Linkage Formation B->D C->D E Diflapolin (Dual sEH/FLAP Inhibitor) D->E F sEH Inhibition (Stabilizes Anti-inflammatory EETs) E->F G FLAP Inhibition (Blocks Pro-inflammatory LTs) E->G

Fig 1: Crystallographic pre-organization of the 2-methylaniline precursor driving dual sEH/FLAP inhibition.

References

  • Title: Synthesis, Biological Evaluation and Structure–Activity Relationships of Diflapolin Analogues as Dual sEH/FLAP Inhibitors Source: ACS Medicinal Chemistry Letters (2018) URL: [Link]

  • Title: Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products Source: Journal of Medicinal Chemistry / PubMed Central (PMC) (2021) URL: [Link]

  • Title: Encapsulation of the Anti-inflammatory Dual FLAP/sEH Inhibitor Diflapolin Improves the Efficiency in Human Whole Blood Source: Journal of Pharmaceutical Sciences (2021) URL: [Link]

Spectroscopic Differentiation of Benzothiazole-2-ylmethoxy Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Comparison of Benzothiazole-2-ylmethoxy Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

The benzothiazole-2-ylmethoxy pharmacophore (Benzothiazole-2-CH₂-O-Ar) is a critical scaffold in medicinal chemistry, serving as a core motif in antitumor, antimicrobial, and neuroprotective agents (e.g., Riluzole derivatives, Diflapolin analogs).[3][4][5] Structural isomerism within this scaffold—specifically positional isomerism on the benzothiazole ring (4, 5, 6, 7-substitution) and the pendant aryl moiety (ortho, meta, para)—drastically alters biological efficacy and metabolic stability.

This guide provides a rigorous spectroscopic framework for distinguishing these isomers. Unlike generic spectral databases, we focus on the causality of spectral shifts driven by electronic and steric effects, providing a self-validating protocol for structural confirmation.

Structural Scope & Isomer Classes

To ensure precise characterization, we define the two primary isomer classes affecting the spectroscopic signature of benzothiazole-2-ylmethoxy derivatives:

  • Core Isomers (Type A): Variation in substituent position on the benzothiazole fused ring system (e.g., 6-methyl vs. 5-methyl).

  • Linkage Isomers (Type B): Variation in the substitution pattern of the aryl group attached to the methoxy linker (e.g., 2-(benzothiazol-2-ylmethoxy)phenol isomers).

Note: We also provide comparative data against the common thioether analog (-SCH₂-) to prevent misidentification during synthesis.

NMR Spectroscopy: The Primary Validation Tool

Nuclear Magnetic Resonance (NMR) offers the highest resolution for distinguishing these isomers. The electronic environment of the methylene bridge (-OCH₂-) acts as a sensitive reporter for changes in the attached aromatic systems.

2.1 The "Anchor" Signal: Methylene Protons

The methylene protons (-CH₂-) provide the first checkpoint for validation.

  • Observation: In benzothiazole-2-ylmethoxy derivatives, this signal appears as a sharp singlet significantly downfield compared to its thio-analogs due to the high electronegativity of oxygen.

  • Diagnostic Shift:

    • -OCH₂- (Ether):

      
       5.45 – 5.60 ppm
      
    • -SCH₂- (Thioether):

      
       4.20 – 4.80 ppm
      
    • -NCH₂- (Amine):

      
       4.50 – 4.90 ppm
      

Protocol Tip: If your singlet appears < 5.0 ppm, you likely have incomplete alkylation (S-alkylation vs. O-alkylation) or a thio-impurity.

2.2 Distinguishing Core Isomers (Benzothiazole Ring)

Substituents at positions 4, 5, 6, or 7 alter the splitting pattern of the remaining protons.

Isomer TypeKey Spectral Feature (

H NMR)
Electronic Rationale
6-Substituted H-7 appears as a doublet (d) with small coupling (

Hz). H-4 and H-5 show ortho-coupling (

Hz).
Substituent at C6 isolates H-7, leaving only meta-coupling.
5-Substituted H-4 appears as a doublet (

Hz). H-6 and H-7 show ortho-coupling.
Substituent at C5 isolates H-4.
4-Substituted H-5, H-6, H-7 form a continuous spin system (often a triplet/multiplet pattern).Steric crowding at C4 often causes downfield shifts of the -OCH₂- signal due to proximity.
2.3 Distinguishing Linkage Isomers (Aryl Ring)

For a phenyl ring attached to the oxygen (e.g., Bt-CH2-O-Ph-R), the splitting pattern is classical:

  • Para-substituted: Two doublets (AA'BB' system) – symmetric intensity.

  • Meta-substituted: Singlet (isolated H between substituents), two doublets, one triplet.

  • Ortho-substituted: Complex multiplet; often causes a slight upfield shift of the -OCH₂- protons due to steric twisting out of planarity.

Vibrational Spectroscopy (FT-IR)

While less specific than NMR for positional isomers, IR is critical for confirming the ether linkage and ruling out tautomeric carbonyls (common in 2-hydroxybenzothiazole precursors).

  • Ether Linkage (C-O-C): Strong bands at 1240–1260 cm⁻¹ (asymmetric stretch) and 1020–1050 cm⁻¹ (symmetric stretch).

  • Benzothiazole Ring: Characteristic "breathing" modes at 1475 cm⁻¹ and 1425 cm⁻¹ .

  • Exclusion Criteria: Absence of a broad band at 3100–3400 cm⁻¹ (O-H/N-H) confirms successful alkylation. Absence of strong C=O at 1680 cm⁻¹ rules out N-alkylation (benzothiazolone formation).

Comparative Data Summary

The following table synthesizes experimental data for a representative series: 6-substituted-2-(benzothiazol-2-ylmethoxy)benzene derivatives .

Table 1: Spectroscopic Fingerprints of Benzothiazole-2-ylmethoxy Isomers

Feature6-Methyl Isomer (Type A)6-Nitro Isomer (Type A)Thio-Analog (Control)
Linker (-X-CH₂-) -OCH₂- -OCH₂- -SCH₂-

H NMR Shift

5.48 ppm (s, 2H)

5.62 ppm (s, 2H)

4.75 ppm (s, 2H)
H-7 Signal

7.65 (d,

Hz)

8.95 (d,

Hz)

7.80 (d,

Hz)
IR (Linker) 1245 cm⁻¹ (C-O-C)1252 cm⁻¹ (C-O-C)Weak C-S stretch
IR (Substituent) 2920 cm⁻¹ (C-H aliph)1530/1340 cm⁻¹ (NO₂)N/A
Electronic Effect Inductive donation (shielding)Strong withdrawal (deshielding)Sulfur is less electronegative
Experimental Workflow & Logic

The following decision tree (visualized via Graphviz) outlines the logical flow for characterizing a synthesized benzothiazole-2-ylmethoxy candidate.

G Start Crude Product Characterization IR_Check Step 1: FT-IR Analysis Check 1650-1700 cm⁻¹ Start->IR_Check N_Alk Result: Strong C=O Peak (N-Alkylated Isomer) IR_Check->N_Alk C=O Present O_Alk Result: No C=O Strong C-O-C (1250 cm⁻¹) IR_Check->O_Alk Ether Bands Only NMR_Check Step 2: ¹H NMR (DMSO-d₆) Analyze Linker Region (4.0 - 6.0 ppm) O_Alk->NMR_Check Signal_5_5 Singlet at ~5.5 ppm (O-CH₂ confirmed) NMR_Check->Signal_5_5 Signal_4_5 Singlet at ~4.5 - 4.8 ppm (S-CH₂ or N-CH₂) NMR_Check->Signal_4_5 Wrong Shift Aromatic_Analysis Step 3: Aromatic Region (7.0 - 9.0 ppm) Signal_5_5->Aromatic_Analysis Isomer_6 Pattern: d (small J) + dd + d (6-Substituted) Aromatic_Analysis->Isomer_6 Isomer_5 Pattern: d (ortho J) + d (small J) (5-Substituted) Aromatic_Analysis->Isomer_5 Final Structure Confirmed Isomer_6->Final Isomer_5->Final

Caption: Logic flow for spectroscopic validation of benzothiazole-2-ylmethoxy isomers, distinguishing O-alkylation from N-alkylation and identifying ring substitution patterns.

Detailed Experimental Protocols
Protocol A: Synthesis of 2-(Benzothiazol-2-ylmethoxy) Derivatives (General)

Rationale: This method favors O-alkylation over N-alkylation by using a non-polar solvent and weak base, minimizing the formation of the thermodynamic amide isomer.

  • Reagents: 2-Chloromethylbenzothiazole (1.0 eq), Substituted Phenol (1.1 eq), K₂CO₃ (anhydrous, 2.0 eq), KI (catalytic).

  • Solvent: Dry Acetone or DMF (DMF promotes S_N2 but requires aqueous workup).

  • Procedure:

    • Dissolve phenol in acetone; add K₂CO₃ and stir for 30 min at RT (Phenoxide formation).

    • Add 2-chloromethylbenzothiazole dropwise.

    • Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water. Filter precipitate.[5][6][7] Recrystallize from Ethanol.[5][6][7]

Protocol B: NMR Sample Preparation for Isomer Resolution

Rationale: Concentration and solvent choice are critical to resolve the fine splitting of aromatic protons (H-4 vs H-7).

  • Solvent: DMSO-d₆ is preferred over CDCl₃.

    • Why? Benzothiazole derivatives often stack in CDCl₃, broadening peaks. DMSO disrupts aggregation, sharpening the doublets for H-4/H-7 identification.

  • Concentration: 5–10 mg per 0.6 mL.

  • Acquisition: Minimum 64 scans. Set spectral width to -2 to 14 ppm to catch downfield NH/OH protons if hydrolysis occurs.

References
  • BenchChem. (2025).[1][2] Comparative analysis of the spectral data of benzothiazole isomers. Retrieved from

  • Kolate, S., et al. (2018). Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives. Semantic Scholar. Retrieved from

  • Al-Omran, F. & El-Khair, A. (2016).[7] Synthesis, Spectroscopy and X-Ray Characterization of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry. Retrieved from

  • Maguire, G. E. M., et al. (2012). Benzothiazole analogues as potential anti-TB agents: Computational input and molecular dynamics. Journal of Medicinal Chemistry / ResearchGate. Retrieved from

  • Garscha, U., et al. (2018).[8] Synthesis, Biological Evaluation and Structure–Activity Relationships of Diflapolin Analogues as Dual sEH/FLAP Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from

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Safety Operating Guide

Personal protective equipment for handling 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Protocol: Handling 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal

This document provides essential safety and logistical guidance for the handling of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline. As no specific safety data sheet (SDS) is readily available for this compound, this guide is synthesized from the known hazards of its core structural components: aromatic amines (specifically, substituted anilines) and benzothiazoles.[1][2] This approach, rooted in established chemical safety principles, ensures a robust and cautious operational framework. The protocols outlined are designed to empower researchers, scientists, and drug development professionals to manage this chemical with the highest degree of safety and integrity.

Hazard Assessment: A Proactive Stance on Safety

The primary directive in handling a novel or sparsely documented compound is to assume a high hazard level based on its constituent functional groups. 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline is composed of a methylaniline moiety and a benzothiazole moiety.

  • Aniline Derivatives: This class of chemicals is well-documented for its toxicity. Hazards include acute toxicity if swallowed, inhaled, or in contact with skin.[3][4][5][6] Aniline and its derivatives can cause skin and eye irritation and may lead to organ damage, particularly affecting the blood (methemoglobinemia), through prolonged or repeated exposure.[3][5][7]

  • Benzothiazole Derivatives: These are recognized as persistent organic pollutants and can exhibit toxicity.[8][9] While often used in various industrial applications, their release into the environment is a concern, and they can possess inherent biological activity that requires careful handling.[10][11]

Therefore, this compound must be handled as a substance that is toxic via all routes of exposure (oral, dermal, inhalation) and poses a risk of serious irritation and potential long-term organ damage.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The selection of PPE is contingent on the specific procedure being performed.

Task / Scenario Required Personal Protective Equipment (PPE) Rationale & Key Considerations
Pre-Use Inspection & Area Prep • Safety Glasses• Nitrile GlovesEstablishes a baseline of safety before the chemical is introduced. Ensures all necessary equipment is available and functional.
Handling Solids (e.g., Weighing) • Safety Goggles or Full-Face Shield• Double-Gloved (Nitrile or Neoprene)• Chemical-Resistant Lab Coat (fully buttoned)• Long Pants & Closed-Toe Shoes• NIOSH-approved Respirator (N95 minimum)Static powders can become airborne easily. A respirator is crucial to prevent inhalation.[12][13] Double-gloving provides an extra layer of protection against tears and contamination. A face shield offers superior protection against splashes or unexpected aerosolization.[13][14]
Preparing Solutions (e.g., Dissolving) • Chemical Splash Goggles & Face Shield• Double-Gloved (Nitrile or Neoprene)• Chemical-Resistant Lab Coat• Long Pants & Closed-Toe Shoes• Work within a certified Chemical Fume HoodThe risk of splashing is highest during this activity. A chemical fume hood provides essential engineering control to contain vapors.[7] Goggles and a face shield protect against direct splashes to the eyes and face.[13][15]
Post-Use Decontamination & Disposal • Chemical Splash Goggles• Nitrile or Neoprene Gloves• Chemical-Resistant Lab Coat• Long Pants & Closed-Toe ShoesProtects against residual contamination on glassware, equipment, and work surfaces during the cleaning and disposal process.

Operational Protocols: A Step-by-Step Guide

Adherence to a strict, logical workflow is paramount for safety. These protocols provide a self-validating system for minimizing risk.

PPE Donning & Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat & Attire (Long pants, closed-toe shoes) Don2 2. Respirator (If required, perform seal check) Don3 3. Safety Goggles / Face Shield Don4 4. Gloves (Pull cuffs over lab coat sleeves) Doff1 1. Gloves (Use proper removal technique) Doff2 2. Face Shield / Goggles Doff3 3. Lab Coat (Roll inward, away from body) Doff4 4. Respirator (Remove outside of lab area) Donning_Title Donning Donning_Title->Don1 Doffing_Title Doffing Doffing_Title->Doff1

Caption: PPE Donning and Doffing Sequence.

Safe Handling Protocol
  • Designated Area: All work with this compound must be conducted in a designated area, clearly marked with hazard signs.

  • Engineering Controls: A certified chemical fume hood is mandatory for all operations that involve open handling of the substance, including weighing and solution preparation.[7]

  • Weighing: Use a balance inside the fume hood or a vented balance safety enclosure. Use anti-static weigh paper or containers to minimize dispersal of the solid.

  • Solution Preparation: Add the solid to the solvent slowly. Do not sonicate without a sealed lid. Keep containers closed when not in use.

  • Contamination Prevention: Do not handle personal items (phones, pens) with gloved hands. Immediately remove and replace any glove that is known or suspected to be contaminated.[5]

Emergency Response
  • Skin Exposure: Immediately remove all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16]

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[12] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][16]

  • Spills: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, diatomite, universal binder) and place it in a sealed, labeled container for hazardous waste disposal.[7][17] Do not allow the material to enter drains or waterways.[5]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow, preventing environmental contamination and future accidental exposures.

Decontamination
  • Work Surfaces: All surfaces in the designated work area should be wiped down with a suitable solvent (e.g., isopropanol or ethanol) followed by a soap and water solution.

  • Glassware & Equipment: Reusable glassware and equipment should be rinsed with a suitable solvent to dissolve any residue, then washed thoroughly with detergent and water. The initial solvent rinse must be collected as hazardous waste.

Disposal
  • Chemical Waste: All waste containing 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline, including unused material and contaminated solutions, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: All disposable PPE (gloves, lab coats, respirator cartridges) used while handling the compound must be disposed of as solid hazardous waste.[5] Do not place contaminated items in the regular trash.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, regional, and national environmental regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

PPE Selection Workflow Diagram

This diagram provides a logical pathway for selecting the appropriate level of PPE based on the specific task.

PPE_Selection cluster_tasks Task Assessment cluster_ppe Required PPE Ensemble Start Task Involving 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline Weighing Handling/Weighing Solid Start->Weighing Solution Preparing Solution / Transfer Start->Solution Spill Spill / Emergency Start->Spill PPE_Solid Level C Protection: - Full Face Shield - Double Nitrile Gloves - Chemical-Resistant Coat - NIOSH Respirator (N95+) Weighing->PPE_Solid High Inhalation Risk PPE_Liquid Level C Protection: - Splash Goggles & Face Shield - Double Nitrile Gloves - Chemical-Resistant Coat - Work in Fume Hood Solution->PPE_Liquid Splash & Vapor Risk PPE_Spill Level B/C Protection: - SCBA or APR (as assessed) - Chemical Resistant Suit/Coveralls - Double Chemical Gloves - Chemical Boots Spill->PPE_Spill High Concentration & Unknown Exposure Risk

Caption: PPE Selection Workflow based on Task-Specific Risk.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-Methoxy-N-methylaniline.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Safety data sheet. (2023, March 24). N-methylaniline.
  • Request PDF. (2026, January 18). Removal of aqueous benzothiazoles using immobilized bacteria.
  • PubChem. (n.d.). 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline.
  • TCI Chemicals. (2025, January 9). SAFETY DATA SHEET - N-Methylaniline.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-Methoxy-2-methylaniline.
  • MDPI. (2016, December 20). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds - N-methylaniline.
  • Fisher Scientific. (2023, October 6). SAFETY DATA SHEET - 5-Methoxy-2-methylaniline.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET - 3-Nitro-N-methylaniline.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • PubMed. (2016, December 20). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells.
  • ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - 4-Methyl-2-benzothiazolehydrazine.
  • Dojindo. (2025, October 1). TODB - Safety Data Sheet.
  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 4-(1,3-benzothiazol-2-yl)-2-methylaniline - Chemical Details.
  • SFERA. (2020, April 28). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents.
  • Semantic Scholar. (2021, April 10). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • ECHA. (2023, June 9). N-methylaniline - Substance Information.
  • Publisso. (2022, June 29). Methylamine.

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.